4-Chloro-5-fluoro-2-pyridinemethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-5-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGKQYHESCOCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599960 | |
| Record name | (4-Chloro-5-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-90-8 | |
| Record name | (4-Chloro-5-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-5-fluoro-2-pyridinemethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-pyridinemethanol (CAS No. 113209-90-8), a key heterocyclic building block in medicinal and agrochemical research.[1][2][3][4] Given the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile. We will delve into its chemical and physical properties, propose a logical synthetic route and purification strategy, analyze its expected reactivity and stability, and provide guidance on its safe handling and storage. This document aims to serve as a valuable resource for scientists utilizing this versatile intermediate in the design and synthesis of novel molecules.
Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold
This compound belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of pharmaceuticals and agrochemicals. The pyridine ring, a bioisostere of benzene, offers a key advantage with its nitrogen atom acting as a hydrogen bond acceptor and influencing the molecule's overall polarity and solubility.
The strategic placement of halogen atoms on the pyridine ring profoundly impacts the molecule's physicochemical properties and reactivity. The chloro and fluoro substituents on the 4 and 5 positions, respectively, are electron-withdrawing groups that modulate the pKa of the pyridine nitrogen and influence the reactivity of the aromatic ring towards nucleophilic substitution. The 2-hydroxymethyl group provides a crucial handle for further synthetic transformations, making this molecule a versatile starting material for the construction of more complex chemical entities.
Physicochemical Properties: An Insight into Molecular Behavior
While specific experimental data for this compound is not widely published, we can infer its properties based on related structures and general chemical principles.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Justification/Comparison |
| Molecular Formula | C6H5ClFNO | Confirmed by multiple chemical suppliers.[2] |
| Molecular Weight | 161.56 g/mol | Calculated from the molecular formula.[3][5] |
| Appearance | White to off-white solid | Typical for small, functionalized aromatic compounds. |
| Melting Point | 43 - 47 °C (for 4-Chloro-2-pyridinemethanol) | The melting point is likely to be in a similar range to its non-fluorinated analog.[6] |
| Boiling Point | 66 °C at 0.06 mmHg (for 4-Chloro-2-pyridinemethanol) | Vacuum distillation is expected to be necessary due to potential decomposition at atmospheric pressure.[6] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other polar organic solvents. Sparingly soluble in water. | The hydroxymethyl group imparts polarity and hydrogen bonding capability, while the halogenated pyridine ring contributes to organic solvent solubility. |
| pKa (of pyridinium ion) | ~2-3 | The electron-withdrawing effects of the chloro and fluoro groups are expected to decrease the basicity of the pyridine nitrogen compared to pyridine (pKa ≈ 5.2). |
Synthesis and Purification: A Proposed Experimental Workflow
A plausible and efficient synthesis of this compound involves the reduction of a corresponding carboxylic acid ester, a common and reliable transformation in organic synthesis.
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound via ester reduction.
Step-by-Step Experimental Protocol (Hypothetical)
Materials:
-
Methyl 4-chloro-5-fluoro-2-pyridinecarboxylate
-
Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na2SO4) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH4 (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of methyl 4-chloro-5-fluoro-2-pyridinecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.
-
Workup: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: LiAlH4 is a powerful reducing agent suitable for ester reduction. NaBH4 can also be used, potentially with a co-solvent like methanol, but may require longer reaction times or elevated temperatures.
-
Anhydrous Conditions: LiAlH4 reacts violently with water; therefore, anhydrous solvents and a nitrogen atmosphere are crucial for safety and to prevent decomposition of the reagent.
-
Controlled Addition at Low Temperature: The reduction of esters with LiAlH4 is highly exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Aqueous Workup: The Fieser workup (sequential addition of water, aqueous base, and water) is a standard and effective method for quenching LiAlH4 reactions and precipitating aluminum salts, facilitating their removal by filtration.
-
Chromatographic Purification: Flash column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, separating the desired product from any unreacted starting material or byproducts.
Reactivity and Stability: A Chemist's Perspective
The reactivity of this compound is dictated by the interplay of its three key functional components: the hydroxymethyl group, the halogenated pyridine ring, and the pyridine nitrogen.
Caption: Key reactivity sites of this compound.
-
Hydroxymethyl Group: This primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to an ether. It can also be substituted, for example, by treatment with thionyl chloride (SOCl2) to yield the corresponding chloromethylpyridine.
-
Halogenated Pyridine Ring: The electron-withdrawing nature of the nitrogen atom, compounded by the chloro and fluoro substituents, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position is particularly susceptible to displacement by strong nucleophiles. Both the chloro and fluoro groups can potentially participate in various transition-metal-catalyzed cross-coupling reactions.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to be protonated by acids to form a pyridinium salt. It can also act as a ligand, coordinating to metal centers.
Stability:
This compound is expected to be a relatively stable solid under standard laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, and strong oxidizing agents should be avoided. As with many halogenated organic compounds, it is advisable to store it in a cool, dry, and well-ventilated area, protected from light.
Analytical Characterization: Spectroscopic Signature
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the two protons of the -CH₂OH group (δ ≈ 4.5-5.0 ppm).- A singlet or doublet for the proton on the pyridine ring, with coupling to the fluorine atom.- A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the -CH₂OH carbon (δ ≈ 60-65 ppm).- Aromatic carbons will appear in the δ ≈ 110-160 ppm region, with C-F and C-Cl couplings influencing their multiplicity and chemical shifts. |
| FT-IR (KBr) | - A broad absorption band for the O-H stretch of the alcohol (ν ≈ 3200-3500 cm⁻¹).- C-H stretching vibrations (ν ≈ 2850-3000 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring (ν ≈ 1400-1600 cm⁻¹).- C-F and C-Cl stretching vibrations (ν ≈ 1000-1300 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 161, with a characteristic M+2 peak at m/z = 163 (approximately one-third the intensity of the M⁺ peak) due to the ³⁷Cl isotope.- Fragmentation patterns would likely involve the loss of H₂O, Cl, and other small fragments. |
Safety and Handling: A Prudent Approach
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements (Predicted based on analogous compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a reactive hydroxymethyl group and an electronically modified pyridine ring offers a multitude of possibilities for synthetic elaboration. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, this guide provides a solid foundation for its use in research and development by leveraging data from analogous compounds and fundamental principles of organic chemistry. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of intermediates like this compound in driving innovation is undeniable.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. pschemicals.com [pschemicals.com]
- 3. 113209-90-8|(4-Chloro-5-fluoropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. This compound | CAS: 113209-90-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Chloro-5-fluoro-2-pyridinemethanol (CAS no. 113209-90-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Pyridine Building Block
4-Chloro-5-fluoro-2-pyridinemethanol is a functionalized heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a pyridine core substituted with a chloro group, a fluoro group, and a hydroxymethyl group, provides a unique combination of reactivity and physicochemical properties. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical intermediate, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 113209-90-8 | [1][2] |
| Molecular Formula | C₆H₅ClFNO | [1][2] |
| Molecular Weight | 161.56 g/mol | [3] |
| IUPAC Name | (4-Chloro-5-fluoropyridin-2-yl)methanol | [2] |
| Synonyms | 4-Chloro-5-fluoro-2-(hydroxymethyl)pyridine | [2] |
| Appearance | White to light yellow to light orange powder to crystal | [4] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis and Purification
One potential synthetic strategy starts with a commercially available dichlorofluoropyridine derivative. The introduction of the hydroxymethyl group can be achieved through a formylation reaction followed by reduction.
Figure 1. A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. This protocol should be considered as a starting point and would require optimization and validation in a laboratory setting.
Step 1: Formylation of 2,4-dichloro-5-fluoropyridine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloro-5-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-5-fluoro-2-formylpyridine.
Step 2: Reduction to this compound
-
Dissolve the crude 4-chloro-5-fluoro-2-formylpyridine from the previous step in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the solution, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each of the six carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the electronegative halogen atoms and the oxygen atom appearing at lower field.
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the functional groups present. A broad peak in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol. Aromatic C-H and C=C/C=N stretching vibrations would also be present.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The chloro and fluoro substituents can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, while the hydroxymethyl group provides a handle for further chemical transformations.
Role in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents on the pyridine ring play a crucial role in determining the potency and selectivity of the inhibitor. This compound can serve as a key starting material for the synthesis of novel kinase inhibitors, where the chloro and fluoro groups can be utilized to fine-tune the binding affinity and pharmacokinetic properties of the molecule.
Potential in the Development of Antiviral Agents
Pyridine derivatives have also shown promise as antiviral agents. The unique electronic and steric properties of the this compound scaffold can be exploited to design novel compounds with activity against a range of viruses. The hydroxymethyl group can be derivatized to introduce various side chains that can interact with viral proteins or enzymes.
Figure 2. Key application areas of this compound.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with the skin and eyes should be avoided, and inhalation of dust or vapors should be prevented. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its unique combination of chloro, fluoro, and hydroxymethyl substituents on a pyridine core provides medicinal and agrochemical chemists with a powerful tool for the development of novel compounds with tailored biological activities. As research in these areas continues to advance, the demand for such specialized intermediates is likely to grow, further highlighting the importance of this compound in modern chemical synthesis.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol: A Key Intermediate for Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Chloro-5-fluoro-2-pyridinemethanol, a valuable heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive hydroxymethyl group, makes this compound a versatile intermediate for introducing the pyridyl moiety into complex molecular architectures.[1][3] This document details two primary retrosynthetic approaches starting from commercially available precursors and provides scientifically grounded, step-by-step protocols for its synthesis. The rationale behind the choice of reagents and reaction conditions is discussed, drawing upon established principles of organic chemistry and analogous transformations.
Introduction
Halogenated pyridines are a critical class of intermediates in the synthesis of a wide range of biologically active compounds.[4] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy and metabolic stability. This compound (CAS No: 113209-90-8) has emerged as a particularly useful building block due to its unique substitution pattern. The chlorine atom at the 4-position and the fluorine atom at the 5-position modulate the electronic properties of the pyridine ring, while the hydroxymethyl group at the 2-position serves as a convenient handle for further functionalization.[1][3] This guide will explore the most logical and efficient synthetic routes to this important intermediate.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to two primary precursor molecules: 4-Chloro-5-fluoro-2-pyridinecarboxylic acid and 4-Chloro-5-fluoro-2-pyridinecarbaldehyde . The core of the synthesis, therefore, lies in the selective reduction of either the carboxylic acid or the aldehyde functionality to the corresponding primary alcohol.
Caption: Retrosynthetic pathways for this compound.
This guide will detail the synthesis of these key precursors and their subsequent reduction to the target molecule.
Synthesis of Precursors
Pathway A: Synthesis of 4-Chloro-5-fluoro-2-pyridinecarboxylic acid
The synthesis of 4-Chloro-5-fluoro-2-pyridinecarboxylic acid (CAS No: 1060802-35-8) can be achieved through the oxidation of the corresponding methylpyridine, 4-Chloro-5-fluoro-2-methylpyridine.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-Chloro-5-fluoro-2-pyridinemethanol
Abstract
The unequivocal structure determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. 4-Chloro-5-fluoro-2-pyridinemethanol, a halogenated pyridine derivative, represents a class of compounds with significant potential as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific arrangement of chloro, fluoro, and hydroxymethyl substituents on the pyridine ring dictates its reactivity, electronic properties, and potential biological activity. This guide provides a comprehensive, in-depth framework for the complete structure elucidation of this compound, employing an orthogonal, multi-technique approach. We will detail the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we will discuss Single Crystal X-ray Crystallography as the definitive method for absolute structure confirmation. This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust, field-proven methodology for structural characterization.
Introduction: The Rationale for a Multi-Technique Approach
The precise molecular structure of a compound is intrinsically linked to its function. For a substituted pyridine like this compound (C₆H₅ClFNO), seemingly minor changes in substituent position can lead to dramatic shifts in chemical behavior and biological efficacy.[1] Therefore, relying on a single analytical technique is often insufficient and carries the risk of misinterpretation. A robust structure elucidation strategy integrates data from multiple, independent analytical methods. This orthogonal approach ensures that the proposed structure is self-validating; the molecular formula determined by high-resolution mass spectrometry must be consistent with the atomic and functional group information provided by NMR and IR spectroscopy. This guide champions this integrated philosophy, detailing how each technique provides a unique piece of the structural puzzle, culminating in a single, unambiguous assignment.
The Core Analytical Workflow
The process of structure elucidation follows a logical progression, starting with techniques that provide broad compositional information and moving toward those that define precise atomic connectivity and spatial arrangement.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Elemental Formula
Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula of an unknown compound. For this compound, high-resolution mass spectrometry (HRMS) is essential.
3.1. Experimental Protocol (HRMS - ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches this exact mass within a narrow tolerance (e.g., < 5 ppm).
3.2. Data Interpretation and Trustworthiness
The key to validating the MS data lies in the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.5%) and ³⁷Cl (~24.5%).[2][3] This results in a characteristic isotopic signature for any chlorine-containing ion.
-
Molecular Ion Peak (M): Corresponds to the molecule containing the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F, ³⁵Cl).
-
M+2 Peak: An ion peak two mass units higher, corresponding to the molecule containing the ³⁷Cl isotope.
For a compound with one chlorine atom, the ratio of the intensity of the M peak to the M+2 peak will be approximately 3:1.[2][4] This provides authoritative confirmation of the presence of a single chlorine atom, a self-validating feature of the spectrum.
| Parameter | Expected Value for C₆H₅ClFNO | Significance |
| Molecular Formula | C₆H₅ClFNO | Base hypothesis for all other techniques.[1] |
| Monoisotopic Mass | 161.0047 | The calculated exact mass of the molecule with the most abundant isotopes. |
| [M+H]⁺ (HRMS) | 162.0125 | The experimentally observed mass to be matched. |
| [M+H]⁺ / [M+H+2]⁺ Ratio | ~3:1 | Confirms the presence of one chlorine atom.[2] |
Infrared (IR) Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]
4.1. Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-650 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
4.2. Expected Vibrational Frequencies
The IR spectrum provides crucial evidence for the key functional groups within this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Interpretation |
| O-H Stretch (Alcohol) | 3400 - 3200 (broad) | Confirms the presence of the hydroxymethyl group (-CH₂OH). |
| Aromatic C-H Stretch | 3150 - 3000 | Indicates the C-H bonds on the pyridine ring.[6] |
| C=C, C=N Ring Stretch | 1650 - 1400 | Characteristic vibrations of the pyridine aromatic ring.[6] |
| C-F Stretch | 1250 - 1000 | Strong absorption confirming the C-F bond. |
| C-Cl Stretch | 850 - 550 | Confirms the presence of the C-Cl bond. |
| C-H Out-of-Plane Bend | 900 - 650 | The pattern can be indicative of the ring substitution.[5] |
The presence of a broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the alcohol's O-H group, corroborating the "-methanol" part of the compound's name.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular skeleton and the connectivity of all atoms.[7]
5.1. Experimental Protocol (Multinuclear NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Standard fluorine experiment, typically proton-decoupled.
-
2D NMR (Optional but Recommended): Experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively link connected atoms.
-
5.2. Data Interpretation: A Unified Approach
The structure of this compound has two aromatic protons, a methylene group (-CH₂-), and an alcohol proton (-OH). The electronegative F, Cl, and N atoms, along with the aromatic ring current, will significantly influence the chemical shifts.
References
- 1. CAS 113209-90-8: (4-chloro-5-fluoropyridin-2-yl)methanol [cymitquimica.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. GCMS Section 6.5 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to 4-Chloro-5-fluoro-2-pyridinemethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-fluoro-2-pyridinemethanol is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, coupled with a reactive hydroxymethyl group, makes it a valuable intermediate in the fields of pharmaceutical and agrochemical research. The presence of halogen atoms significantly influences the electronic properties and reactivity of the pyridine core, offering multiple avenues for further functionalization. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and for predicting its behavior in biological systems.
Core Identifiers and General Characteristics
| Property | Value | Source(s) |
| CAS Number | 113209-90-8 | [1] |
| Molecular Formula | C₆H₅ClFNO | [1] |
| Molecular Weight | 161.56 g/mol | [2] |
| IUPAC Name | (4-Chloro-5-fluoropyridin-2-yl)methanol | [1] |
| Synonyms | 4-Chloro-5-fluoro-2-(hydroxymethyl)pyridine, 2-Pyridinemethanol, 4-chloro-5-fluoro- | [1] |
The presence of the hydroxymethyl group suggests that the compound is likely a solid at room temperature and possesses polar characteristics, influencing its solubility in various organic solvents.[3] The electronegative chlorine and fluorine atoms can affect the molecule's electronic distribution and its potential for biological activity.[3]
Synthesis and Reactivity
The synthesis of this compound typically involves the reduction of a suitable precursor, leveraging established methodologies for the preparation of pyridinemethanols.
Synthetic Pathway: Reduction of a Cyanopyridine Precursor
A common and effective method for the synthesis of pyridinemethanols is the reduction of the corresponding cyanopyridine.[4][5] This approach offers a direct route to the desired hydroxymethyl group.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-5-fluoro-2-cyanopyridine (General Procedure)
-
Step 1: Catalyst Preparation and Reaction Setup In a suitable hydrogenation reactor, a suspension of a hydrogenation catalyst (e.g., Raney nickel) is prepared in an acidic aqueous solution (e.g., diluted hydrochloric or sulfuric acid).[4]
-
Step 2: Substrate Addition and Hydrogenation 4-Chloro-5-fluoro-2-cyanopyridine is added to the catalyst suspension. The reactor is then pressurized with hydrogen gas. The reaction is typically carried out at a controlled temperature, often at or below 40°C, to favor the formation of the pyridinemethanol over the corresponding aminomethylpyridine byproduct.[4]
-
Step 3: Work-up and Isolation Upon completion of the reaction (monitored by techniques such as TLC or GC), the catalyst is filtered off. The filtrate, containing the product, is then neutralized. The product can be extracted with a suitable organic solvent. Purification can be achieved through crystallization or column chromatography.
-
Causality Behind Experimental Choices:
-
Acidic Medium: The use of an acidic aqueous solution is crucial. It helps to protonate the pyridine nitrogen, which can influence the selectivity of the reduction.
-
Low Temperature: Maintaining a low reaction temperature is critical to minimize the over-reduction of the cyano group to an aminomethyl group, thus maximizing the yield of the desired alcohol.[4]
-
Catalyst Choice: Raney nickel is a common and effective catalyst for the reduction of nitriles to primary alcohols under these conditions.[4]
-
Reactivity Profile
The reactivity of this compound is dictated by its functional groups: the pyridine ring with its halogen substituents and the primary alcohol.
-
Hydroxymethyl Group: The primary alcohol functionality can undergo typical reactions of alcohols, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.
-
Pyridine Ring: The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the position of the substituents and the nature of the nucleophile. The pyridine nitrogen can also act as a base or a ligand in coordination chemistry.
Applications in Research and Development
Halogenated pyridines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[3] The unique combination of substituents in this compound makes it a promising scaffold for the synthesis of novel bioactive molecules.
Role in Drug Discovery
Pyridine derivatives are prevalent in a wide range of biologically active compounds.[3][6] The incorporation of fluorine and chlorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[6][7] While specific examples involving this compound are not extensively documented in publicly available literature, its structural motifs are found in various classes of therapeutic agents. The hydroxymethyl group provides a convenient handle for elaboration into more complex structures.
Caption: Logical workflow for utilizing this compound in drug discovery.
Agrochemical Applications
Substituted pyridines are also integral to the design of modern herbicides, insecticides, and fungicides.[3] The specific halogenation pattern of this compound can contribute to the target specificity and environmental persistence of the final agrochemical product. The hydroxymethyl group allows for the introduction of various toxophoric or carrier moieties.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet or triplet for the -CH₂- protons, likely shifted downfield due to the adjacent oxygen and the aromatic ring. - A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift dependent on solvent and concentration. - Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. |
| ¹³C NMR | - A signal for the methylene carbon (-CH₂OH) in the aliphatic region. - Multiple signals in the aromatic region for the five carbons of the pyridine ring, with their chemical shifts influenced by the nitrogen, chlorine, and fluorine substituents. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). - Fragmentation patterns may include the loss of the hydroxymethyl group, chlorine, and/or fluorine atoms. |
| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching absorptions for the aromatic and methylene groups. - C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region. - C-Cl and C-F stretching absorptions in the fingerprint region. |
Safety, Handling, and Storage
Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, it is prudent to handle this compound with the care afforded to other halogenated pyridines and organic alcohols.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid (General Recommendations for Related Compounds):
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
This compound is a promising and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique structural features, including the reactive hydroxymethyl group and the strategically halogenated pyridine ring, provide a rich platform for chemical modification. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from closely related analogues. Further research into the specific reactivity and biological activity of derivatives of this compound is warranted to fully unlock its potential in the development of new and innovative chemical entities.
References
- 1. Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine_Chemicalbook [chemicalbook.com]
- 2. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 4. JPH04243867A - Production of 2-chloro-4-pyridinemethanol - Google Patents [patents.google.com]
- 5. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-5-fluoro-2-pyridinemethanol: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-2-pyridinemethanol (CAS No. 113209-90-8), a halogenated pyridine derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. While detailed experimental data for this specific compound remains proprietary or unpublished in peer-reviewed literature, this document consolidates available information and provides expert insights into its chemical properties, potential synthetic strategies, and its role as a valuable building block in the synthesis of complex pharmaceutical agents. We will explore its structural attributes, inferred physicochemical properties, and the broader context of its application within synthetic and medicinal chemistry, grounded in the established reactivity of related substituted pyridines.
Core Molecular and Physical Data
This compound is a substituted pyridine ring, a heterocyclic aromatic scaffold prevalent in a vast number of FDA-approved drugs. The strategic placement of chloro and fluoro groups, combined with a reactive hydroxymethyl moiety, makes it a versatile intermediate for introducing a substituted pyridine core into larger molecules.
Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 113209-90-8 | [1][2] |
| Molecular Formula | C₆H₅ClFNO | [1][2] |
| Molecular Weight | 161.56 g/mol | [1] |
| IUPAC Name | (4-Chloro-5-fluoropyridin-2-yl)methanol | [2] |
| Common Synonyms | This compound; 4-Chloro-5-fluoro-2-(hydroxymethyl)pyridine; 2-Pyridinemethanol, 4-chloro-5-fluoro- | [2] |
Inferred Physicochemical Properties
While specific experimental data such as melting and boiling points are not publicly available, the molecular structure allows for several expert inferences regarding its chemical behavior.
-
Polarity and Solubility: The presence of the hydroxyl (-CH₂OH) group and the electronegative nitrogen atom in the pyridine ring imparts significant polarity.[1] This suggests solubility in polar organic solvents like methanol, ethanol, and DMSO. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing its solubility and interaction with biological targets.[1]
-
Reactivity: The hydroxymethyl group is a primary alcohol, making it amenable to a wide range of classical transformations, including oxidation to an aldehyde or carboxylic acid, and conversion to a leaving group (e.g., tosylate, mesylate) or halide for subsequent nucleophilic substitution reactions.
-
Electronic Effects: The chloro and fluoro substituents are electron-withdrawing groups that decrease the electron density of the pyridine ring. This can influence the pKa of the pyridine nitrogen and affect the molecule's reactivity in electrophilic or nucleophilic aromatic substitution reactions.[1]
Synthetic Pathways and Methodologies
A specific, validated protocol for the synthesis of this compound is not detailed in publicly accessible literature. However, based on established pyridine chemistry found in patent literature, a general and logical synthetic workflow can be proposed. The synthesis would likely start from a more readily available substituted pyridine and involve the reduction of a carbonyl group at the 2-position.
Generalized Synthetic Workflow
A plausible route involves the reduction of a corresponding ester or carboxylic acid, such as ethyl 4-chloro-5-fluoropicolinate. This approach is common for preparing pyridyl methanols.
Caption: Generalized workflow for pyridinemethanol synthesis.
Example Protocol: Conceptual Reduction of a Pyridine-2-carboxylate
The following protocol is a conceptual, non-validated procedure based on general methods for reducing pyridine esters, such as those described for related derivatives. This protocol must be adapted and optimized under proper laboratory conditions.
Objective: To reduce a pyridine-2-carboxylate ester to the corresponding 2-pyridinemethanol.
Materials:
-
Ethyl 4-chloro-5-fluoropicolinate (1 equivalent)
-
Sodium borohydride (NaBH₄) (2-4 equivalents)
-
Methanol (Anhydrous)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the starting ester (1 eq.) in a suitable solvent mixture, such as methanol/THF (e.g., 4 volumes).
-
Cooling: Cool the solution to 0°C in an ice-water bath under a nitrogen atmosphere.
-
Reductant Addition: Add sodium borohydride (2-4 eq.) portion-wise to the stirred solution, maintaining the temperature at 0-5°C. The portion-wise addition helps control the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Once complete, cool the reaction mixture back to 0°C and cautiously add deionized water dropwise to quench the excess NaBH₄.
-
Solvent Removal: Remove the organic solvents (methanol/THF) under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue three times with an organic solvent like ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated heterocyclic compounds are fundamental building blocks in the pharmaceutical industry. The specific substitution pattern on this compound makes it a high-value intermediate for accessing novel chemical space.
The pyridine moiety is a well-known bioisostere for a phenyl ring but offers the advantage of improved solubility and the ability to act as a hydrogen bond acceptor. The chloro and fluoro atoms can modulate the compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and enhance binding affinity to protein targets through halogen bonding.
This class of intermediates is crucial for synthesizing compounds targeting a range of diseases, including cancers and inflammatory disorders. For example, substituted imidazo[4,5-b]pyridines, which can be synthesized from pyridine-based precursors, are investigated as potent inhibitors of kinases like B-Raf, a key target in melanoma.[3]
Caption: Role of intermediates in a drug discovery workflow.
Safety, Handling, and Storage
-
Hazard Classification (Inferred): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[5][6] Expected to cause skin and serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is often refrigerated (2-8°C). Keep away from strong oxidizing agents and strong acids.[6]
Conclusion
This compound represents a strategically important, yet under-documented, chemical intermediate. Its value lies in the unique combination of a reactive primary alcohol and an electronically modified pyridine ring. This guide provides a framework for understanding its fundamental properties and its potential applications in synthesizing next-generation therapeutics. As research progresses, the utility of this and similar building blocks will undoubtedly expand, making a thorough understanding of their chemistry essential for innovation in the pharmaceutical and agrochemical industries.
References
- 1. CAS 113209-90-8: (4-chloro-5-fluoropyridin-2-yl)methanol [cymitquimica.com]
- 2. 113209-90-8 | (4-Chloro-5-fluoropyridin-2-yl)methanol - Moldb [moldb.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chemscene.com [chemscene.com]
- 5. (4-Chloro-5-fluoropyridin-2-yl)methanol,113209-90-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. 113209-90-8|4-氯-5-氟-2-吡啶甲醇|(4-Chloro-5-fluoropyridin-2-yl)methanol|-范德生物科技公司 [bio-fount.com]
Spectroscopic Signature of 4-Chloro-5-fluoro-2-pyridinemethanol: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 4-Chloro-5-fluoro-2-pyridinemethanol (CAS No. 113209-90-8), a significant heterocyclic building block in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic theory and comparative data from analogous structures to present a comprehensive set of predicted data for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed methodologies for spectral acquisition and interpretation are provided to guide researchers in the structural elucidation and quality control of this compound and its derivatives.
Introduction: The Structural Context
This compound is a substituted pyridine derivative featuring a chloromethyl group, a fluorine atom, and a chlorine atom attached to the pyridine ring. This unique combination of functional groups imparts specific electronic and vibrational properties that can be precisely mapped using a suite of spectroscopic techniques. The pyridine ring system is a cornerstone in many biologically active molecules, and understanding the spectroscopic profile of its derivatives is paramount for synthetic chemists and drug development professionals.[1] This guide will systematically deconstruct the predicted spectroscopic signature of this molecule, providing a robust framework for its identification and characterization.
The analytical workflow for the structural confirmation of a synthesized compound like this compound is a multi-step process that relies on the convergence of data from different spectroscopic methods.
Caption: Logical workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous information about the connectivity and electronic environment of the atoms.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the overall electron distribution in the aromatic ring.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.5 - 7.8 | Doublet (d) | JH3-F5 ≈ 2-4 Hz |
| H-6 | 8.2 - 8.5 | Doublet (d) | JH6-F5 ≈ 1-3 Hz |
| -CH ₂OH | 4.6 - 4.9 | Singlet (s) or Doublet (d) | If coupled to -OH proton |
| -CH₂OH | Variable (Broad Singlet) | Broad Singlet (br s) | - |
Causality Behind Predictions:
-
Aromatic Protons (H-3, H-6): The electron-withdrawing nature of the nitrogen atom, chlorine, and fluorine will deshield the aromatic protons, shifting their signals downfield.[4] The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The fluorine atom at position 5 will cause through-space coupling to both H-3 and H-6, resulting in doublet splitting for each.
-
Methylene Protons (-CH₂OH): These protons are adjacent to an oxygen atom and the pyridine ring, placing their chemical shift in the 4.6-4.9 ppm range.[5] Depending on the solvent and concentration, they may appear as a sharp singlet or a doublet if coupled to the hydroxyl proton.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration. It typically appears as a broad singlet.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom in the molecule. The chemical shifts are significantly affected by the electronegativity of the substituents.[6][7]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, Hz) |
| C-2 | 155 - 160 | ~10-15 |
| C-3 | 120 - 125 | ~4-6 |
| C-4 | 140 - 145 | ~10-15 |
| C-5 | 150 - 155 | ~230-250 |
| C-6 | 145 - 150 | ~15-20 |
| -C H₂OH | 60 - 65 | - |
Causality Behind Predictions:
-
C-5: The carbon directly bonded to the highly electronegative fluorine atom will exhibit the largest chemical shift and a significant one-bond C-F coupling constant.
-
C-2, C-4, C-6: These carbons are deshielded by the nitrogen atom and the halogen substituents. The carbon bearing the hydroxymethyl group (C-2) will also be influenced by the oxygen atom.
-
C-3: This carbon is expected to be the most shielded among the aromatic carbons.
-
-CH₂OH: The methylene carbon will appear in the aliphatic region, with its chemical shift influenced by the adjacent oxygen atom.
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. The chemical shift of the fluorine on the pyridine ring will be characteristic of an aryl fluoride.[8][9]
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -110 to -130 | Triplet of Doublets (td) or complex multiplet | JF5-H3 ≈ 2-4 Hz, JF5-H6 ≈ 1-3 Hz |
Causality Behind Predictions:
-
The chemical shift for a fluorine atom on a pyridine ring is typically found in this downfield region.[10][11] The exact position will be influenced by the other substituents. The signal will be split by the neighboring protons H-3 and H-6, likely resulting in a complex multiplet.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.[12][13][14]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3500 | Broad, Medium-Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Weak |
| C=C and C=N stretch (pyridine ring) | 1400 - 1600 | Medium-Strong |
| C-O stretch (primary alcohol) | 1000 - 1050 | Strong |
| C-Cl stretch | 700 - 800 | Medium-Strong |
| C-F stretch | 1200 - 1300 | Strong |
Causality Behind Predictions:
-
O-H Stretch: The broadness of this peak is due to hydrogen bonding.
-
C=C and C=N Stretches: The pyridine ring will give rise to a series of characteristic sharp peaks in this region.[15]
-
C-O Stretch: The stretching vibration of the primary alcohol C-O bond is typically a strong and prominent peak.
-
C-F and C-Cl Stretches: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the clean ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further confirm the structure.
Predicted Mass Spectrum Data (Electron Ionization)
| m/z | Predicted Ion | Comments |
| 161/163 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 144/146 | [M-OH]⁺ | Loss of a hydroxyl radical. |
| 132/134 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 126 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 107 | [M-CH₂OH, -HCN]⁺ | Subsequent loss of HCN from the pyridine ring. |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak will be observed at m/z 161 (for ³⁵Cl) and 163 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Fragmentation: The fragmentation of benzyl alcohol derivatives often involves the loss of the hydroxyl group or the entire hydroxymethyl group.[16] The pyridine ring is relatively stable, but can undergo fragmentation through the loss of neutral molecules like HCN.[17][18][19]
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup (GC):
-
Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Set the injector temperature to 250 °C.
-
Use a temperature program for the oven, for example, starting at 50 °C and ramping up to 280 °C.
-
-
Instrument Setup (MS):
-
Use a mass spectrometer with an Electron Ionization (EI) source.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-400.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic blueprint for this compound. By combining the principles of NMR, IR, and MS, researchers can confidently approach the structural verification of this important chemical intermediate. The provided methodologies represent standard, robust practices in analytical chemistry, ensuring reliable and reproducible data acquisition. While the data presented herein is based on theoretical predictions and comparisons with analogous compounds, it establishes a solid foundation for the interpretation of experimental results.
References
- 1. ijfans.org [ijfans.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. testbook.com [testbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. spectrabase.com [spectrabase.com]
- 11. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A-Technical-Guide-to-4-Chloro-5-fluoro-2-pyridinemethanol-in-Modern-Organic-Synthesis
Abstract: 4-Chloro-5-fluoro-2-pyridinemethanol has emerged as a highly versatile and valuable building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its strategic arrangement of a nucleophilic substitution- susceptible chlorine atom, a reactivity-modulating fluorine atom, and a readily functionalizable hydroxymethyl group provides a trifecta of synthetic handles. This guide offers an in-depth exploration of the molecule's reactivity profile, key synthetic transformations, and practical applications, providing researchers and drug development professionals with a comprehensive resource for leveraging its synthetic potential.
Introduction: The Strategic Advantage of a Polysubstituted Pyridine Scaffold
The pyridine ring is a ubiquitous motif in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and its inherent electronic properties make it a privileged scaffold in medicinal chemistry. The strategic introduction of specific substituents onto this core can dramatically influence a molecule's physicochemical properties, including its potency, selectivity, metabolic stability, and pharmacokinetics.[3]
This compound, with its distinct substitution pattern, is a prime example of a building block designed for synthetic efficiency and versatility.[4][5] The presence of both chlorine and fluorine atoms on the pyridine ring creates a unique electronic environment that facilitates selective chemical modifications.[5] This compound serves as a crucial intermediate in the synthesis of complex molecules, enabling chemists to introduce diverse functionalities and build molecular complexity in a controlled manner.[1][6]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the molecule's properties is fundamental to its effective application.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 113209-90-8 | [4] |
| Molecular Formula | C6H5ClFNO | [4][5] |
| Molecular Weight | 161.56 g/mol | [7] |
| Appearance | Typically a solid | [7] |
| Synonyms | (4-Chloro-5-fluoropyridin-2-yl)methanol, 4-Chloro-5-fluoro-2-(hydroxymethyl)pyridine | [4][5] |
The reactivity of this compound is governed by three key features:
-
The C4-Chloro Group: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr).[8][9] The chlorine at the C4 position is the primary site for such reactions. The adjacent electron-withdrawing fluorine atom and the ring nitrogen further activate this position for nucleophilic attack, allowing for the displacement of the chloride leaving group by a wide range of nucleophiles (e.g., amines, thiols, alkoxides).[9]
-
The C5-Fluoro Group: While the C2-fluorine is often the most activated site for SNAr on other fluoropyridines, the C5-fluoro group in this molecule is less reactive towards substitution.[9] Its primary role is to modulate the electronic properties of the ring, influencing the reactivity of the adjacent C4-chloro position and affecting the overall pKa of the molecule.[3] This subtle electronic influence is a key tool for fine-tuning the properties of the final target molecule.
-
The C2-Hydroxymethyl Group: The primary alcohol functionality is a versatile handle for a variety of classical organic transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. Furthermore, it can be transformed into a leaving group (e.g., tosylate, mesylate) or converted to a halomethyl group to facilitate subsequent nucleophilic substitution reactions.
Core Synthetic Transformations & Methodologies
The utility of this compound stems from the ability to selectively address its functional groups.
Nucleophilic Aromatic Substitution (SNAr) at C4
The most prominent reaction involving this building block is the SNAr at the C4 position. This reaction provides a powerful and direct method for introducing nitrogen, oxygen, or sulfur-based nucleophiles, which are prevalent in bioactive molecules.
Mechanism Causality: The reaction proceeds via a two-step addition-elimination mechanism.[8]
-
Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and ortho/para substituents, stabilizing the intermediate.[10]
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, resulting in the net substitution product.
Workflow for a Typical SNAr Reaction
Caption: Generalized workflow for SNAr reactions.
Protocol 1: Synthesis of (4-(4-methylpiperazin-1-yl)-5-fluoropyridin-2-yl)methanol
This protocol exemplifies a typical SNAr reaction with an amine nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask purged with nitrogen, add this compound, DMF, and 1-methylpiperazine.
-
Add potassium carbonate to the stirred mixture.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
-
Rationale for Choices:
-
Base (K₂CO₃): A mild inorganic base is used to scavenge the HCl generated during the reaction without promoting side reactions.
-
Solvent (DMF): A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Excess Nucleophile: A slight excess of the amine ensures the complete consumption of the starting material.
Transformations of the Hydroxymethyl Group
The -CH₂OH group offers a secondary site for derivatization, which can be performed before or after modification of the pyridine ring.
A. Oxidation to the Aldehyde: Mild oxidation converts the primary alcohol to the corresponding aldehyde, a key precursor for reductive aminations, Wittig reactions, and other carbonyl chemistries.
-
Typical Reagents: Manganese dioxide (MnO₂), Dess-Martin periodinane (DMP).
-
Expert Insight: MnO₂ is often preferred for its selectivity for allylic/benzylic alcohols, leading to clean reactions with simple filtration-based workup.
B. Chlorination: The alcohol can be converted to a chloride, transforming it from a nucleophilic site to an electrophilic one, ready for subsequent substitution.
-
Typical Reagents: Thionyl chloride (SOCl₂), phosphorous oxychloride (POCl₃).
Mechanism: Chlorination with Thionyl Chloride
Caption: Conversion of alcohol to chloride via SOCl₂.
Case Study: Application in Pharmaceutical Synthesis
While specific drug synthesis pathways directly using this compound are often proprietary, its structural motifs are integral to many bioactive molecules.[1] Analogs and derivatives are widely used as key intermediates in the synthesis of compounds for pharmaceuticals and agrochemicals.[1][6][11] The ability to perform selective SNAr followed by modification of the hydroxymethyl group allows for the rapid generation of diverse compound libraries for screening and lead optimization.
For instance, substituted chloropyridines are core components of molecules investigated for a range of therapeutic targets.[1] The chloro-substituent is often displaced by complex amines or heterocyclic structures to build the final pharmacophore, while the hydroxymethyl group can be modified to improve solubility or fine-tune binding interactions.
Conclusion and Future Outlook
This compound is a testament to the power of strategic functionalization in modern synthetic chemistry. Its predictable reactivity at two distinct sites—the C4-chloro group via SNAr and the C2-hydroxymethyl group via classical alcohol transformations—provides a reliable and efficient platform for constructing complex molecular architectures. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the utility of this versatile building block is set to expand, enabling the discovery and development of the next generation of innovative chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. CAS 113209-90-8: (4-chloro-5-fluoropyridin-2-yl)methanol [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
The Strategic Role of 4-Chloro-5-fluoro-2-pyridinemethanol as a Versatile Synthon in Modern Agrochemical Discovery
An In-depth Technical Guide for Researchers and Synthetic Chemists
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, pyridine derivatives have emerged as a privileged scaffold, forming the backbone of numerous commercially successful insecticides, herbicides, and fungicides.[1] This guide delves into the untapped potential of a specific, highly functionalized building block: 4-Chloro-5-fluoro-2-pyridinemethanol (CAS No. 113209-90-8) . We will explore its intrinsic chemical reactivity and propose strategic synthetic pathways for its application in the discovery of next-generation crop protection agents.
The Pyridine Scaffold: A Proven Pharmacophore in Agrochemicals
The pyridine ring is a bioisostere of the benzene ring and other nitrogen-containing heterocycles, offering a unique combination of properties beneficial for agrochemical design.[1][2] Its basicity, water solubility, and ability to form hydrogen bonds can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The introduction of substituents such as halogens (chlorine and fluorine) and trifluoromethyl groups has been a particularly fruitful strategy, often leading to enhanced biological activity and metabolic stability.[3]
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for its effective utilization. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 113209-90-8 | N/A |
| Molecular Formula | C₆H₅ClFNO | N/A |
| Molecular Weight | 161.56 g/mol | N/A |
| Appearance | Off-white to light yellow crystalline solid | N/A |
The presence of a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a hydroxymethyl group at the 2-position provides multiple reactive handles for synthetic chemists to exploit.
Synthetic Potential and Proposed Applications
The true value of this compound lies in its versatility as a synthetic intermediate. The hydroxymethyl group, in particular, serves as a key functional handle for derivatization.
Potential as a Precursor for Herbicidal Pyridyl Ethers
A significant class of herbicides is based on the pyridyloxy-phenoxy-propionate scaffold.[3] The synthesis of such compounds often involves the coupling of a substituted hydroxypyridine with a phenoxy derivative. This compound can be envisioned as a precursor to the requisite hydroxypyridine intermediate.
Experimental Protocol: Proposed Synthesis of a Pyridyl Ether Herbicide Intermediate
Objective: To outline a plausible synthetic route from this compound to a key intermediate for pyridyl ether herbicides.
Methodology:
-
Oxidation of the Hydroxymethyl Group: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane.
-
Baeyer-Villiger Oxidation: The resulting aldehyde can then undergo a Baeyer-Villiger oxidation to install a hydroxyl group at the 2-position, yielding 4-chloro-5-fluoro-pyridin-2-ol. This intermediate can then be used in nucleophilic aromatic substitution reactions to form the desired pyridyl ether linkage.
Caption: Proposed synthetic pathway to pyridine carboxamide insecticides.
Potential as a Building Block for Fungicidal Pyridylmethyl Esters and Ethers
The hydroxymethyl group can be directly utilized to form ester or ether linkages, which are present in some fungicidal compounds.
Experimental Protocol: Proposed Synthesis of Pyridylmethyl Ester and Ether Fungicides
Objective: To outline synthetic routes to potential fungicidal compounds via esterification and etherification.
Methodology:
-
Esterification: this compound can be reacted with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form a range of pyridylmethyl esters.
-
Williamson Ether Synthesis: The alcohol can be deprotonated with a strong base (e.g., NaH) to form the corresponding alkoxide, which can then be reacted with an alkyl halide to yield pyridylmethyl ethers.
Caption: Proposed synthetic pathways to pyridylmethyl fungicides.
Conclusion and Future Outlook
While direct applications of this compound in commercially available agrochemicals are not yet widely documented, its chemical structure presents a compelling case for its potential as a versatile building block. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive hydroxymethyl group, offers a multitude of opportunities for synthetic diversification. The proposed synthetic pathways outlined in this guide are based on established chemical principles and the known structures of successful agrochemicals. It is our hope that this technical guide will inspire further research and development, unlocking the full potential of this compound in the creation of innovative and effective crop protection solutions.
References
Methodological & Application
Topic: Synthetic Routes for 4-Chloro-5-fluoro-2-pyridinemethanol Derivatives
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of 4-chloro-5-fluoro-2-pyridinemethanol, a key building block in medicinal chemistry. The protocols described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a reliable foundation for laboratory-scale synthesis.
Introduction: The Significance of Substituted Pyridinemethanols
Substituted pyridinemethanol derivatives are crucial structural motifs found in a wide array of pharmacologically active compounds and functional materials. The specific substitution pattern of this compound makes it a particularly valuable intermediate. The presence of both chloro and fluoro groups on the pyridine ring allows for diverse downstream modifications via nucleophilic aromatic substitution or cross-coupling reactions, while the hydroxymethyl group at the 2-position serves as a handle for esterification, etherification, or oxidation to introduce further complexity. This unique combination of functional groups has led to its incorporation into molecules targeting a range of diseases.
Strategic Approach to Synthesis
The synthesis of this compound can be approached through several strategic routes. The most common and reliable method involves the reduction of a corresponding pyridine-2-carboxylic acid or its ester derivative. This approach is favored due to the relatively mild conditions required for the reduction and the commercial availability of suitable starting materials.
An overview of the primary synthetic strategy is presented below:
Figure 1: High-level overview of the synthetic workflow.
Primary Synthetic Protocol: Reduction of a Pyridine-2-carboxylate Ester
This protocol details a robust two-step process starting from 2,4-dichloro-5-fluoropyridine. The first step involves the introduction of a carboxylate group at the 2-position, followed by its selective reduction to the desired hydroxymethyl group.
Part 1: Synthesis of Methyl 4-chloro-5-fluoro-2-pyridinecarboxylate (Intermediate)
The introduction of a functional group at the 2-position of the pyridine ring can be achieved through a cyanation reaction followed by hydrolysis and esterification. The greater reactivity of the chlorine atom at the 2-position compared to the 4-position in nucleophilic aromatic substitution reactions allows for selective functionalization.
Protocol:
-
Cyanation:
-
To a solution of 2,4-dichloro-5-fluoropyridine (1.0 eq) in a suitable aprotic polar solvent such as DMSO or DMF, add sodium cyanide (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-fluoro-2-cyanopyridine.
-
-
Hydrolysis and Esterification:
-
Suspend the crude 4-chloro-5-fluoro-2-cyanopyridine in methanol.
-
Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution or add acetyl chloride dropwise to generate HCl in situ.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction for the formation of the methyl ester.
-
After completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-chloro-5-fluoro-2-pyridinecarboxylate.
-
Part 2: Reduction to this compound
The final step is the selective reduction of the ester to the primary alcohol. Sodium borohydride is a suitable reagent for this transformation, as it is milder than alternatives like lithium aluminum hydride and shows good chemoselectivity for the ester in the presence of the halogenated pyridine ring.
Protocol:
-
Setup:
-
Dissolve methyl 4-chloro-5-fluoro-2-pyridinecarboxylate (1.0 eq) in a protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
To the cooled solution, add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting ester.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or a dilute acid solution (e.g., 1 M HCl) at 0 °C until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.
-
Expected Yield and Purity:
| Step | Product | Typical Yield | Purity (by NMR/LC-MS) |
| Part 1 | Methyl 4-chloro-5-fluoro-2-pyridinecarboxylate | 60-75% | >95% |
| Part 2 | This compound | 85-95% | >98% |
Alternative Synthetic Strategies
While the reduction of the corresponding ester is a highly effective method, other routes can be considered depending on the availability of starting materials and desired scale.
-
Grignard Reaction:
-
This route would involve the formation of a Grignard reagent from a suitable brominated pyridine, followed by a reaction with an electrophile like formaldehyde. However, the preparation of a Grignard reagent from a di-halogenated pyridine can be challenging due to competing side reactions.
-
-
Lithiation and Formylation:
-
Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) can introduce a formyl group, which can then be reduced. This strategy requires careful control of temperature and stoichiometry.
-
Safety Considerations
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to reaction mixtures slowly and in a controlled manner.
-
Chlorinated Solvents and Reagents: Handle in a fume hood to avoid inhalation.
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these chemical syntheses.
Conclusion
The synthesis of this compound is readily achievable through a reliable and scalable two-step protocol involving the functionalization of 2,4-dichloro-5-fluoropyridine followed by selective reduction. The detailed protocol provided in this application note offers a well-established method for obtaining this valuable building block in high yield and purity, enabling its use in various drug discovery and development programs.
Application Notes and Protocols: 4-Chloro-5-fluoro-2-pyridinemethanol as a Versatile Precursor for Novel Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a plethora of FDA-approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tactic in drug design. Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2][3]
4-Chloro-5-fluoro-2-pyridinemethanol (CAS: 113209-90-8) is a trifunctional building block of significant interest, offering multiple reaction handles for the synthesis of diverse and complex heterocyclic systems.[4] Its structure combines:
-
A chloro group at the 4-position , susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
-
A fluoro group at the 5-position , which modulates the electronic properties of the ring and can serve as a metabolic blocker.
-
A hydroxymethyl group at the 2-position , which can be oxidized to an aldehyde for subsequent condensations or used as a nucleophile for etherification and esterification.
This guide provides an in-depth exploration of the reactivity of this compound and presents detailed, field-proven protocols for its application in the synthesis of novel heterocyclic compounds.
Chemical Properties and Reactivity Profile
| Property | Value |
| CAS Number | 113209-90-8 |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Appearance | Off-white to light yellow solid |
| Synonyms | (4-Chloro-5-fluoropyridin-2-yl)methanol, 4-Chloro-5-fluoro-2-(hydroxymethyl)pyridine |
The reactivity of this compound is governed by the interplay of its three functional groups. The electron-withdrawing nature of the pyridine nitrogen, augmented by the chloro and fluoro substituents, renders the C4 position highly electrophilic and susceptible to nucleophilic attack. The hydroxymethyl group at C2 provides a versatile point for derivatization, either through reactions of the alcohol itself or after oxidation to the corresponding aldehyde.
Protocol I: Oxidation to 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde - The Gateway Intermediate
The oxidation of the hydroxymethyl group to an aldehyde is a pivotal transformation, creating a key intermediate for the construction of a wide array of heterocyclic systems via condensation reactions. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid and to tolerate the sensitive halogenated pyridine ring. The Dess-Martin Periodinane (DMP) oxidation is an excellent choice due to its neutral conditions and high efficiency.[2][5][6]
Causality Behind Experimental Choices:
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes without the need for harsh acidic conditions or toxic heavy metals like chromium.[3] It operates at room temperature with short reaction times.
-
Dichloromethane (DCM): A common, relatively inert solvent for DMP oxidations that provides good solubility for both the starting material and the reagent.
-
Sodium Bicarbonate (NaHCO₃) Buffer: The oxidation reaction produces acetic acid as a byproduct. A mild base like NaHCO₃ is often added to buffer the reaction and protect acid-sensitive functional groups.[2]
Detailed Step-by-Step Protocol: Dess-Martin Oxidation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization: Oxidation Workflow
Caption: Workflow for the Dess-Martin Oxidation.
Protocol II: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The C4-chloro substituent is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the fluoro group. This allows for the direct introduction of various heteroatom nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophiles: A wide range of N, O, and S-based nucleophiles can be employed. Primary and secondary amines are common choices for introducing diversity.
-
Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal as it can stabilize the charged Meisenheimer intermediate formed during the SNAr mechanism.[7]
-
Base: A non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving it to completion.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the disruption of aromaticity.
Detailed Step-by-Step Protocol: SNAr with a Primary Amine
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the desired primary amine (1.2-2.0 eq), and Potassium Carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the vessel to achieve a concentration of 0.2-0.5 M.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C.
-
Reaction Monitoring: Stir the reaction at the elevated temperature and monitor its progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir. The product may precipitate. If so, collect by filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers, wash with water and brine to remove residual DMSO, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization: SNAr Mechanism
Caption: Simplified SNAr addition-elimination mechanism.
Protocol III: Palladium-Catalyzed Cross-Coupling at the C4-Position
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer a powerful and versatile alternative to SNAr for forming C-C and C-N bonds, respectively. These methods often proceed under milder conditions and tolerate a broader range of functional groups.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source [e.g., Pd(PPh₃)₄ or Pd(OAc)₂] and a phosphine ligand is typically used. The choice of ligand is crucial and often substrate-dependent. For chloropyridines, ligands like SPhos or XPhos can be effective.[8]
-
Boronic Acid/Ester: The organoboron coupling partner is generally stable and commercially available in great variety.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[9]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly used.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Degassing: Add a mixture of Dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction and monitor by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the product by column chromatography.
B. Buchwald-Hartwig Amination for C-N Bond Formation
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a specific palladium catalyst system, often a Pd(0) or Pd(II) precursor combined with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like BrettPhos).[10][11]
-
Base: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) is essential for deprotonating the amine and facilitating the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents like Toluene or Dioxane are used.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous Toluene.
-
Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C.
-
Reaction Monitoring: Stir and monitor the reaction by TLC or LC-MS (6-24 hours).
-
Work-up:
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Purification: Purify the product by column chromatography.
Visualization: Palladium Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for Pd cross-coupling.
Protocol IV: Synthesis of Fused Heterocycles - Construction of Furopyridines
The hydroxymethyl group at C2 is an excellent handle for constructing fused ring systems. A two-step sequence involving O-alkylation followed by an intramolecular cyclization (e.g., Heck reaction) can lead to the formation of furopyridine derivatives.
Step A: O-Alkylation via Williamson Ether Synthesis
Causality Behind Experimental Choices:
-
Base: A strong base like Sodium Hydride (NaH) is used to deprotonate the alcohol, forming a nucleophilic alkoxide.[1][12]
-
Alkylating Agent: An alkyl halide with a terminal alkene (e.g., allyl bromide) is used to introduce the necessary functionality for the subsequent cyclization.
-
Solvent: Anhydrous THF or DMF is used to provide a non-protic environment for the strong base and to dissolve the reactants.
Detailed Step-by-Step Protocol: O-Alkylation
-
Alkoxide Formation: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., allyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction carefully by the slow addition of water at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting ether by column chromatography.
Step B: Intramolecular Heck Cyclization
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source is required. Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand is a common choice.[13][14]
-
Base: A base like triethylamine (Et₃N) or a carbonate is needed to neutralize the HX formed in the catalytic cycle.
-
Solvent: A high-boiling polar aprotic solvent like DMF or acetonitrile is typically used.
Detailed Step-by-Step Protocol: Intramolecular Heck Reaction
-
Reaction Setup: In a Schlenk flask, dissolve the O-alkylated precursor (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add the base (e.g., Et₃N, 1.5 eq), the palladium source (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., PPh₃, 10 mol%).
-
Degassing: Degas the solution with Argon or Nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 80-120 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the furopyridine product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its distinct functional handles can be addressed with high selectivity using a range of modern synthetic methodologies. The protocols detailed herein provide a robust framework for researchers in drug discovery and chemical synthesis to exploit the potential of this precursor, enabling the efficient construction of diverse and complex molecular architectures. By understanding the causality behind the choice of reagents and conditions, scientists can adapt and optimize these methods to achieve their specific synthetic goals.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Application of 4-Chloro-5-fluoro-2-pyridinemethanol in Modern Kinase Inhibitor Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold
In the landscape of modern drug discovery, protein kinases remain a paramount target class, particularly in oncology. The development of small molecule kinase inhibitors that can selectively modulate their activity is a cornerstone of targeted therapy. Within this field, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. The pyridine ring, in particular, is a frequent motif, capable of forming critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.
4-Chloro-5-fluoro-2-pyridinemethanol emerges as a highly strategic building block for the synthesis of next-generation kinase inhibitors. Its utility is derived from a unique combination of precisely positioned functional groups, each serving a distinct and critical role in the synthetic and pharmacological context.
-
The 4-Chloro Group: This is the primary reactive center, acting as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the direct and efficient coupling of the pyridine core to various amine- or hydroxyl-containing fragments, which are essential for building the final inhibitor structure.
-
The 5-Fluoro Group: The presence of a fluorine atom ortho to the chlorine has a profound electronic effect. As a strongly electron-withdrawing group, it activates the C4 position, significantly facilitating the SNAr reaction that might otherwise be sluggish.[1][2][3] Furthermore, fluorine substitution can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties (e.g., pKa, lipophilicity) of the final compound, all of which are critical parameters in drug design.[3]
-
The 2-Hydroxymethyl Group: This functional group provides a versatile synthetic handle for subsequent modifications. It can be oxidized to an aldehyde or carboxylic acid, etherified, or converted into a leaving group itself to enable further coupling reactions, allowing for the introduction of solubilizing groups or additional pharmacophoric elements.
This application note provides a detailed examination of the core chemical principles and a field-proven protocol for leveraging this compound in the synthesis of kinase inhibitor intermediates.
II. Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound in kinase inhibitor synthesis is its participation in SNAr reactions. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electronegative fluorine atom. This polarization renders the C4 carbon atom highly electrophilic and susceptible to attack by a nucleophile, such as an aniline or aliphatic amine.
The reaction typically proceeds through a concerted or a stepwise addition-elimination mechanism via a high-energy intermediate known as a Meisenheimer complex.[2][4] The nucleophile attacks the electron-deficient C4 carbon, temporarily disrupting the aromaticity of the ring. Aromaticity is then restored by the expulsion of the chloride leaving group.[5]
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
III. Application Case Study: Synthesis of a Diaryl Amine Kinase Inhibitor Core
Many potent kinase inhibitors, including those targeting EGFR, Aurora Kinase, and FLT3, feature a diaryl amine or related scaffold.[6][7] The following section details a representative workflow and protocol for the synthesis of a key intermediate using this compound.
This workflow demonstrates the coupling of the pyridine building block with a substituted aniline, a common step in constructing the core structure of many inhibitors.
Caption: Workflow for Synthesizing a Kinase Inhibitor Intermediate.
IV. Detailed Experimental Protocol
Title: Synthesis of (5-Fluoro-4-((4-methoxyphenyl)amino)pyridin-2-yl)methanol
Objective: To synthesize a key diaryl amine intermediate for kinase inhibitor development via a Nucleophilic Aromatic Substitution reaction.
Materials and Reagents:
| Reagent | CAS No. | Purity | Molar Eq. |
| This compound | 113209-90-8 | ≥98% | 1.0 |
| p-Anisidine | 104-94-9 | ≥99% | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | ≥99.5% | 2.0 |
| n-Butanol (n-BuOH) | 71-36-3 | Anhydrous | ~0.3 M |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | - |
| Hexanes | 110-54-3 | ACS Grade | - |
| Deionized Water | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | - |
| Silica Gel | - | 230-400 mesh | - |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq., e.g., 1.62 g, 10.0 mmol).
-
Reagent Addition: Add n-Butanol (30 mL) to the flask, followed by p-anisidine (1.1 eq., 1.35 g, 11.0 mmol).
-
Base Addition & Reflux: Add DIPEA (2.0 eq., 3.48 mL, 20.0 mmol) to the stirred mixture. Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Scientist's Note: The base (DIPEA) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. n-Butanol is a suitable high-boiling solvent that facilitates the reaction temperature required for SNAr.[6]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc mobile phase or by LC-MS. The disappearance of the starting material indicates reaction completion.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-Butanol. c. To the resulting residue, add Ethyl Acetate (50 mL) and deionized water (50 mL). Transfer to a separatory funnel and shake vigorously. d. Separate the layers. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Scientist's Note: A gradient elution is recommended to first elute any non-polar impurities and unreacted starting material before eluting the more polar product.
-
-
Characterization: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure. Dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Expected Results & Data Summary:
| Parameter | Expected Outcome |
| Yield | 65-80% |
| Appearance | Off-white to light brown solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Peaks consistent with the proposed structure |
| HRMS (ESI+) | [M+H]⁺ calculated and found values agree within 5 ppm |
V. Conclusion and Future Directions
This compound stands out as a robust and versatile building block in the medicinal chemist's toolbox. Its well-defined reactivity through Nucleophilic Aromatic Substitution allows for the predictable and efficient construction of core scaffolds common to a wide array of potent kinase inhibitors. The protocol detailed herein provides a reliable method for its incorporation into a diaryl amine structure, which serves as a foundational intermediate for further synthetic elaboration. By leveraging the synthetic handle of the hydroxymethyl group, researchers can further diversify these intermediates to optimize pharmacological properties, ultimately accelerating the discovery and development of novel targeted therapies.
VI. References
-
Fawwaz, M., Mishiro, K., Purwono, B., Nishii, R., & Ogawa, K. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914. --INVALID-LINK--
-
Fawwaz, M., Mishiro, K., Purwono, B., Nishii, R., & Ogawa, K. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Journal of Basic and Clinical Physiology and Pharmacology. --INVALID-LINK--
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. --INVALID-LINK--
-
Singh, U. P., & Singh, R. K. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Advances, 12(1), 1-24. --INVALID-LINK--
-
Hartley, R. C., & Smith, J. G. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews, 39(12), 4785-4796. --INVALID-LINK--
-
Povie, G., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(41), 14817-14820. --INVALID-LINK--
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry. --INVALID-LINK--
-
Chegwidden, L., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8673-8693. --INVALID-LINK--
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Incorporation of a 4-Chloro-5-fluoro-2-pyridyl Moiety using 4-Chloro-5-fluoro-2-pyridinemethanol
Introduction: The Value of Fluorinated Pyridines in Modern Drug Discovery
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Specifically, the incorporation of fluorinated pyridine scaffolds has become increasingly prevalent, as these motifs can enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1][2] Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries for producing biologically active substances.[3]
4-Chloro-5-fluoro-2-pyridinemethanol is a versatile and valuable building block for introducing a functionalized, fluorinated pyridine moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reactivity, handling, and application of this reagent. We will explore its use in nucleophilic aromatic substitution (SNAr), etherification, and esterification reactions, providing detailed, field-proven protocols and explaining the underlying chemical principles.
Physicochemical Properties and Reactivity Profile
This compound is a trifunctional molecule featuring a pyridine ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 5-position, and a hydroxymethyl group at the 2-position.
| Property | Value |
| CAS Number | 113209-90-8 |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | C4-Cl (SNAr), C2-CH₂OH (Nucleophile) |
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
A critical consideration when using this reagent is the regioselectivity of nucleophilic attack on the pyridine ring. The pyridine nitrogen atom is strongly electron-withdrawing, which activates the C2 and C4 positions towards nucleophilic attack. In the case of this compound, the chlorine atom is situated at the electronically activated C4 position.
In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect, which increases the electrophilicity of the carbon it is attached to.[2][4] This effect often makes fluoride a better leaving group than chloride in SNAr, a reversal of the trend seen in SN1 and SN2 reactions.[4][5]
However, the position of the leaving group is paramount. Computational and experimental studies on polychlorinated pyridines have shown that nucleophilic attack is kinetically favored at the 4-position.[6] Therefore, for this compound, nucleophilic aromatic substitution is expected to occur selectively at the C4 position, displacing the chloride ion. The fluorine at C5 will remain, thus incorporating a 5-fluoro-2-pyridinemethanol moiety into the target molecule.
Application 1: Nucleophilic Aromatic Substitution (SNAr) at C4
This protocol describes a general procedure for the substitution of the 4-chloro group with a representative oxygen nucleophile (a phenol) and a nitrogen nucleophile (a secondary amine). This reaction is a powerful method for creating diaryl ethers and N-aryl amines, which are common motifs in bioactive molecules.
Protocol 1.1: Synthesis of a 4-Phenoxy-5-fluoro-2-pyridinemethanol Derivative
This procedure details the SNAr reaction with a phenolic nucleophile to form a diaryl ether linkage.
Core Principle: The reaction proceeds via an addition-elimination mechanism where the phenoxide, generated in situ by a base, attacks the electron-deficient C4 position of the pyridine ring, leading to the displacement of the chloride leaving group.
Diagram of Workflow:
Caption: Workflow for SNAr Diarylether Synthesis.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF (to make a 0.2-0.5 M solution with respect to the pyridinemethanol).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-phenoxy-5-fluoro-2-pyridinemethanol derivative.
Protocol 1.2: Synthesis of a 4-(Amino)-5-fluoro-2-pyridinemethanol Derivative
This procedure details the SNAr reaction with a secondary amine nucleophile.
Core Principle: Similar to the phenoxide reaction, the amine acts as the nucleophile, attacking the C4 position. A base is required to neutralize the HCl byproduct.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), anhydrous
Step-by-Step Protocol:
-
In a sealed tube, combine this compound (1.0 eq), the secondary amine (1.2 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMSO (to make a 0.5 M solution).
-
Seal the tube and heat the mixture to 120 °C.
-
Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, e.g., dichloromethane/methanol gradient) to afford the product.
Application 2: O-Alkylation via Williamson Ether Synthesis
The hydroxymethyl group at the C2 position is a convenient handle for further functionalization. The Williamson ether synthesis allows for the formation of an ether linkage by reacting the corresponding alkoxide with an alkyl halide.[7]
Core Principle: This reaction is a classic SN2 process.[7] A strong base is used to deprotonate the primary alcohol of the pyridinemethanol, forming a potent nucleophile (the alkoxide). This alkoxide then displaces a halide from a primary alkyl halide via backside attack.
Diagram of Mechanism:
Caption: Williamson Ether Synthesis Mechanism.
Protocol 2.1: Synthesis of a 2-(Benzyloxymethyl)-4-chloro-5-fluoropyridine
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Step-by-Step Protocol:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the benzylated ether.
Application 3: Esterification of the Hydroxymethyl Group
The primary alcohol can be readily converted into an ester through reaction with an acyl chloride. This introduces a different type of linkage that can be valuable for prodrug strategies or as a handle for further chemistry.
Core Principle: This is a nucleophilic acyl substitution reaction. The alcohol's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is added to scavenge the HCl generated, driving the reaction to completion.[8]
Protocol 3.1: Synthesis of (4-Chloro-5-fluoropyridin-2-yl)methyl Benzoate
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Add benzoyl chloride (1.2 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the desired ester.
Safety and Handling
Halogenated pyridine derivatives should be handled with care in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.[4][10] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a highly valuable synthetic intermediate that provides facile access to complex fluorinated pyridine derivatives. By understanding the principles of its reactivity—namely the preferential SNAr at the C4-chloro position and the nucleophilicity of the C2-hydroxymethyl group—researchers can strategically employ this building block in a variety of synthetic transformations. The protocols provided herein offer robust starting points for the synthesis of novel diaryl ethers, N-aryl amines, ethers, and esters, empowering the discovery and development of new chemical entities in the pharmaceutical and agrochemical fields.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution Reactions of 4-Chloro-5-fluoro-2-pyridinemethanol
Abstract
This guide provides an in-depth technical overview of the reactivity of 4-Chloro-5-fluoro-2-pyridinemethanol, a versatile trifunctional building block pivotal in medicinal chemistry and materials science. The molecule's unique electronic and structural features—a pyridine core activated by a para-chloro and a meta-fluoro substituent relative to the ring nitrogen—present a distinct opportunity for regioselective functionalization. This document elucidates the foundational principles governing its reactivity with various nucleophiles (O-, N-, and S-based), offers detailed, field-tested experimental protocols, and summarizes expected outcomes. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this substrate for the synthesis of complex, highly substituted pyridine derivatives.
Foundational Principles & Reactivity Analysis
The synthetic utility of this compound is dictated by the principles of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient heterocyclic system. The pyridine ring, by its nature, is more amenable to nucleophilic attack than its carbocyclic counterpart, benzene.[1] This reactivity is significantly enhanced at the C2 and C4 positions (ortho and para to the nitrogen), as the electronegative nitrogen atom can stabilize the anionic Meisenheimer intermediate formed during the reaction.[2][3]
Regioselectivity: C4-Chloro vs. C5-Fluoro
The primary question in the functionalization of this substrate is the site of nucleophilic attack. The molecule presents two potential electrophilic centers for SNAr: the C4-carbon bearing a chlorine atom and the C5-carbon bearing a fluorine atom.
-
C4-Position (Para): The chlorine atom is located at the 4-position, para to the ring nitrogen. This position is highly activated towards nucleophilic attack because the negative charge of the resulting Meisenheimer complex can be delocalized directly onto the nitrogen atom, a highly favorable resonance structure.[2][3]
-
C5-Position (Meta): The fluorine atom is at the 5-position, meta to the ring nitrogen. Nucleophilic attack at this site does not allow for resonance stabilization of the negative charge by the nitrogen atom.[2] Consequently, this position is significantly less reactive in SNAr reactions.
While fluorine is generally a better leaving group than chlorine in SNAr reactions—due to the rate-determining step typically being the initial nucleophilic addition, which is accelerated by the powerful inductive effect of fluorine[4][5]—the positional activation is the dominant factor in this case. Therefore, nucleophilic substitution is overwhelmingly predicted to occur selectively at the C4 position , displacing the chloride.
Caption: Predicted regioselectivity of nucleophilic attack.
Role of the 2-Hydroxymethyl Group
The -CH₂OH group at the C2 position is a mild electron-donating group, which could slightly decrease the overall electrophilicity of the pyridine ring. However, its primary influence is steric, potentially hindering the approach of very bulky nucleophiles to the nearby C4 position. More importantly, under strongly basic conditions (e.g., using NaH), the hydroxyl proton can be abstracted, forming an alkoxide. This could lead to intramolecular reactions or alter the solubility and reactivity profile of the substrate. For most SNAr reactions using moderate bases like K₂CO₃, the hydroxyl group is expected to remain intact.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The key stages involve reaction setup under controlled conditions, monitoring progress, aqueous workup to remove inorganic salts and polar solvents, extraction of the desired product, and final purification.
Caption: General workflow for SNAr reactions.
Protocols for Specific Nucleophile Classes
The following protocols are generalized and should be optimized for specific nucleophiles. Small-scale trial reactions are always recommended.
Safety Note: this compound is expected to be a reactive and potentially irritating compound. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Reaction with O-Nucleophiles (Phenols)
This protocol describes the synthesis of a 4-aryloxy-5-fluoro-2-pyridinemethanol derivative, a common structural motif in agrochemicals and pharmaceuticals.
-
Objective: To displace the C4-chloride with a phenoxide nucleophile.
-
Causality: A base is required to deprotonate the phenol, generating the more potent phenoxide nucleophile. A polar aprotic solvent like DMF or DMSO is used to solubilize the salts and facilitate the SNAr mechanism. Elevated temperature is often necessary to achieve a reasonable reaction rate.
-
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) (0.2 - 0.5 M)
-
-
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.
-
Add the substituted phenol, followed by anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
-
Protocol 2: Reaction with N-Nucleophiles (Amines)
This protocol details the formation of a C-N bond via substitution with a secondary amine, a cornerstone reaction in drug discovery.
-
Objective: To displace the C4-chloride with a primary or secondary amine.
-
Causality: The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. A base (either an external base like K₂CO₃ or an excess of the reactant amine) is used to neutralize the acid and drive the reaction to completion.
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Morpholine) (2.2 eq) OR Amine (1.2 eq) + K₂CO₃ (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (0.3 - 0.5 M)
-
-
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.
-
Add the amine. If using only a slight excess of the amine, add K₂CO₃ as the acid scavenger.
-
Heat the mixture to 70-90 °C and stir.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 4-12 hours.
-
Cool the reaction to room temperature. If using DMF, pour into water and extract with ethyl acetate. If using MeCN, concentrate the solvent directly.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol gradient).
-
Protocol 3: Reaction with S-Nucleophiles (Thiols)
This protocol outlines the synthesis of a 4-thioether derivative. Thiolates are exceptionally potent nucleophiles and typically react efficiently.[6]
-
Objective: To displace the C4-chloride with a thiolate nucleophile.
-
Causality: Thiols are acidic enough to be deprotonated by a mild base like K₂CO₃, forming the highly nucleophilic thiolate in situ. The reaction generally proceeds rapidly, often at or slightly above room temperature.
-
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)
-
-
Procedure:
-
To a stirred suspension of K₂CO₃ in DMF at room temperature, add the thiol dropwise. Stir for 15-20 minutes to pre-form the thiolate.
-
Add a solution of this compound in a small amount of DMF.
-
Stir the reaction at room temperature or heat gently to 40-50 °C if necessary.
-
Monitor the reaction closely by TLC; these reactions are often complete in 1-4 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Data Summary & Comparison
The table below summarizes typical reaction conditions for the regioselective functionalization at the C4 position. Yields are representative and will vary based on the specific nucleophile used.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Typical Yield |
| O-Nucleophiles | 4-Methoxyphenol | K₂CO₃ | DMF | 90 | 12-16 | 70-85% |
| N-Nucleophiles | Morpholine | K₂CO₃ | MeCN | 80 | 6-10 | 80-95% |
| N-Nucleophiles | Aniline | Cs₂CO₃ | Dioxane | 100 | 18-24 | 65-80% |
| S-Nucleophiles | Thiophenol | K₂CO₃ | DMF | 25-40 | 1-4 | 85-98% |
Mechanistic Insights & Troubleshooting
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form the resonance-stabilized Meisenheimer complex.
Caption: Mechanism of SNAr at the C4 position.
Troubleshooting:
-
Low Reactivity: If the reaction is sluggish, consider using a more polar solvent (e.g., DMSO), a stronger base (e.g., Cs₂CO₃ for phenols, NaH for alcohols), or a higher temperature. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: With very strong bases like NaH or BuLi, deprotonation of the C2-hydroxymethyl group may occur. This can be avoided by using carbonate bases or by protecting the alcohol as a silyl ether (e.g., TBS) prior to the SNAr reaction.
-
Formation of Impurities: Incomplete reactions or side reactions can complicate purification. Ensure the reaction has gone to completion via LC-MS before workup. A pre-adsorption (dry loading) technique for column chromatography can improve separation.
References
- 1. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Note: A Robust and Scalable Synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol for Pharmaceutical and Agrochemical Intermediate Production
Abstract
This application note provides a comprehensive, technically detailed guide for the scale-up synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol, a key building block in the development of novel pharmaceutical and agrochemical agents. The presented protocol is designed for robustness, scalability, and high yield, starting from the commercially available 4-Chloro-5-fluoro-2-pyridinecarboxylic acid. The core of the synthesis is a chemoselective reduction of the carboxylic acid moiety, a process optimized to prevent dehalogenation, a common side reaction with halogenated pyridines. This guide offers a step-by-step protocol, safety considerations, and a discussion of the critical process parameters, making it an invaluable resource for researchers and professionals in drug development and process chemistry.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine scaffold present in a vast number of FDA-approved drugs.[1] The unique electronic properties of the pyridine ring, combined with the ability to introduce a wide array of functional groups, allow for the fine-tuning of a molecule's pharmacological profile. This compound, in particular, is a highly valuable intermediate due to its trifunctional nature: a nucleophilic hydroxymethyl group for further derivatization, and two halogen substituents—chloro and fluoro—that can be exploited for cross-coupling reactions or to modulate the compound's physicochemical properties such as lipophilicity and metabolic stability. The strategic placement of these functional groups makes it a sought-after precursor for a new generation of targeted therapeutics and advanced agrochemicals.
Synthetic Strategy: A Chemoselective Reduction Approach
The most direct and atom-economical route to this compound on a laboratory and pilot-plant scale is the reduction of the corresponding carboxylic acid. This approach is predicated on the commercial availability of 4-Chloro-5-fluoro-2-pyridinecarboxylic acid[2][3], a stable and readily handled solid.
The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid in the presence of two halogen substituents on the electron-deficient pyridine ring. Aggressive reducing agents or harsh reaction conditions can lead to hydrodehalogenation, resulting in undesired byproducts and complicating purification. Therefore, the choice of reducing agent is critical. Borane complexes, such as borane-tetrahydrofuran complex (BTHF), are well-suited for this transformation as they are known to selectively reduce carboxylic acids over a range of other functional groups, including halogens, under mild conditions.
Experimental Protocol: Scale-up Synthesis
This protocol details the synthesis of this compound starting from 100 grams of 4-Chloro-5-fluoro-2-pyridinecarboxylic acid.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 4-Chloro-5-fluoro-2-pyridinecarboxylic acid | ≥98% | Alfa Chemistry | 1060802-35-8 |
| Borane-tetrahydrofuran complex solution | 1 M in THF | Sigma-Aldrich | 14044-65-6 |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Methanol (MeOH) | ACS grade | Fisher Scientific | 67-56-1 |
| Sodium bicarbonate (NaHCO₃), saturated solution | ACS grade | VWR | 144-55-8 |
| Ethyl acetate (EtOAc) | ACS grade | VWR | 141-78-6 |
| Brine (saturated NaCl solution) | ACS grade | VWR | 7647-14-5 |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | VWR | 7487-88-9 |
3.2. Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Inert gas (N₂ or Ar) inlet and outlet
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere of nitrogen, charge the 2 L three-necked round-bottom flask with 4-Chloro-5-fluoro-2-pyridinecarboxylic acid (100 g, 0.57 mol).
-
Dissolution: Add anhydrous tetrahydrofuran (1 L) to the flask and stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution (1 M in THF, 1.14 L, 1.14 mol, 2.0 equiv.) to the reaction mixture via the addition funnel over a period of 1-2 hours. Maintain the internal temperature below 10 °C during the addition. Caution: Borane-THF reacts with moisture and air; handle under an inert atmosphere. The addition is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol (200 mL) to the reaction mixture while cooling in an ice-water bath. Caution: Vigorous gas evolution (hydrogen) will occur.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.
-
Work-up: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (500 mL) and ethyl acetate (500 mL). Stir the mixture vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (250 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound as a white to off-white solid.
3.4. Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: White to off-white solid
-
Purity (by HPLC): >98%
-
NMR and MS data should be consistent with the structure of this compound.
Safety and Handling
Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood.
-
4-Chloro-5-fluoro-2-pyridinecarboxylic acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
Borane-tetrahydrofuran complex: Flammable liquid and vapor. Reacts violently with water. Causes severe skin burns and eye damage. Handle under an inert atmosphere.[4]
-
Tetrahydrofuran: Highly flammable liquid and vapor. May form explosive peroxides.
-
Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Process Optimization and Scale-up Considerations
-
Temperature Control: Maintaining a low temperature during the addition of the borane-THF complex is crucial to control the exotherm and minimize side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is mandatory to prevent the decomposition of the borane reagent.
-
Quenching: The quenching step must be performed slowly and with adequate cooling to manage the evolution of hydrogen gas.
-
Solvent Selection: While THF is an excellent solvent for this reaction, for larger-scale production, alternative solvents with higher flash points and lower peroxide-forming tendencies, such as 2-methyltetrahydrofuran, could be explored.
-
Purification: For multi-kilogram scale, recrystallization is a more practical purification method than chromatography.
Visualization of the Synthetic Workflow
References
Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group in 4-Chloro-5-fluoro-2-pyridinemethanol
Introduction: The Strategic Importance of 4-Chloro-5-fluoro-2-pyridinemethanol in Drug Discovery
This compound is a key building block in medicinal chemistry, possessing a unique combination of reactive sites and electronically influential substituents. The pyridine core is a common scaffold in numerous pharmaceuticals, and the presence of both chloro and fluoro groups significantly impacts the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa.[1][2] The strategic incorporation of fluorine is a widely used tactic in drug design to enhance these properties.[3] This guide provides detailed protocols for the functionalization of the primary hydroxymethyl group at the C2 position, a critical handle for molecular elaboration and the introduction of diverse functionalities.
The ability to selectively modify this hydroxymethyl group into aldehydes, esters, ethers, and halides opens up a vast chemical space for the synthesis of novel derivatives. These transformations are fundamental in structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile. The protocols outlined herein are designed to be robust and reproducible, providing researchers with a practical guide to harnessing the synthetic potential of this versatile intermediate.
Core Functionalization Strategies
The primary alcohol of this compound can be readily transformed into several key functional groups. This section details the rationale and experimental procedures for these conversions.
dot
Caption: Overview of functionalization pathways for this compound.
Oxidation to 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the aldehyde can participate in a wide range of subsequent reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases.[4] Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Protocol 1: Manganese Dioxide (MnO₂) Oxidation
This protocol utilizes activated manganese dioxide, a mild and selective oxidant for benzylic and allylic alcohols.
dot
Caption: Workflow for the oxidation of this compound to the corresponding aldehyde.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol), add activated manganese dioxide (10 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde.[5]
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-12 hours |
Esterification to Pyridin-2-ylmethyl Esters
Esterification of the hydroxymethyl group introduces a variety of ester functionalities, which can act as prodrug moieties or modulate the compound's solubility and cell permeability.
Protocol 2: Acyl Chloride Mediated Esterification
This protocol describes a straightforward esterification using an acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
dot
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-3 hours).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
| Reaction Time | 1-3 hours |
Etherification to Pyridin-2-ylmethyl Ethers
The synthesis of ethers from the hydroxymethyl group can be used to introduce a wide range of alkyl and aryl substituents, which can significantly impact the molecule's lipophilicity and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.[6]
Protocol 3: Williamson Ether Synthesis
This protocol involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.[7]
dot
Caption: Workflow for the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide of choice (e.g., Methyl iodide, Benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF (5 mL/mmol) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL/mmol) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) and heat the reaction to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to 0 °C and quench carefully by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient.
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (by HPLC) | >98% |
| Reaction Time | 2-6 hours |
Conversion to 4-Chloro-2-(chloromethyl)-5-fluoropyridine
Conversion of the hydroxymethyl group to a chloromethyl group provides a reactive electrophile that can be used for subsequent nucleophilic substitution reactions to introduce a variety of functionalities, including amines, azides, and cyanides.
Protocol 4: Thionyl Chloride Mediated Chlorination
This protocol utilizes thionyl chloride to efficiently convert the primary alcohol to the corresponding chloride.[8]
dot
Caption: Workflow for the chlorination of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0 °C, add thionyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-2 hours).
-
Carefully pour the reaction mixture onto ice and basify with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 4-chloro-2-(chloromethyl)-5-fluoropyridine.
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (by HPLC) | >97% |
| Reaction Time | 1-2 hours |
Conclusion and Future Perspectives
The protocols described in this guide provide a robust foundation for the chemical manipulation of this compound. The resulting functionalized derivatives are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and development. The strategic application of these methods will undoubtedly continue to fuel the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. 4-Pyridinecarboxaldehyde 97 872-85-5 [sigmaaldrich.com]
- 5. 4-Chloro-5-fluoro-2-pyridinecarbaldehyde | 1060802-32-5 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 8. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 4-Chloro-5-fluoro-2-pyridinemethanol in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Fluorinated Pyridines in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold itself is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] The convergence of these two motifs in molecules like 4-Chloro-5-fluoro-2-pyridinemethanol creates a versatile and highly valuable building block for the synthesis of complex, biologically active compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the generation of potent kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.
This document will detail a strategic, multi-step synthetic approach commencing with this compound to construct a pyrazolo[3,4-b]pyridine-based kinase inhibitor, a scaffold known for its efficacy against a range of kinase targets.[3][4][5] We will provide detailed, field-tested protocols for each synthetic transformation, discuss the rationale behind the choice of reagents and conditions, and present a framework for the biological evaluation of the final compound.
Synthetic Strategy Overview: From Building Block to Bioactive Molecule
Our synthetic strategy leverages the distinct reactivity of the functional groups on the this compound core. The primary alcohol will be selectively oxidized to an aldehyde, which then serves as a key handle for the construction of the pyrazolopyridine core. The chloro-substituent provides a reactive site for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical matter to probe structure-activity relationships (SAR).
Workflow Diagram: Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor
Caption: A multi-part workflow from the starting material to the final biologically evaluated compound.
Part 1: Synthesis of the Core Pyrazolo[3,4-b]pyridine Scaffold
The initial steps focus on converting the commercially available starting material into a versatile heterocyclic intermediate.
Step 1: Oxidation of this compound
Causality: The selective oxidation of the primary alcohol to an aldehyde is a critical first step. Manganese dioxide (MnO₂) is an excellent choice for this transformation as it is a mild and highly selective reagent for the oxidation of allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid or side reactions with the sensitive halopyridine ring.[6] Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to facilitate product isolation.
Detailed Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 30.9 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until the starting material is fully dissolved.
-
Reagent Addition: Add activated manganese dioxide (26.9 g, 309 mmol, 10 equivalents) portion-wise over 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40°C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional DCM (3 x 30 mL) to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde as a solid.
| Parameter | Value | Reference |
| Expected Yield | 85-95% | Based on similar oxidations[7] |
| Purity (by NMR) | >98% | |
| Appearance | White to pale yellow solid | [8] |
Step 2: Construction of the Pyrazolo[3,4-b]pyridine Core
Causality: This step involves a condensation reaction between the newly formed aldehyde and a suitable pyrazole derivative, followed by an intramolecular cyclization to form the fused pyrazolo[3,4-b]pyridine ring system. This is a common and efficient method for the synthesis of this important heterocyclic scaffold, which is a key component of many kinase inhibitors.[5][9]
Detailed Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine Intermediate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde (4.0 g, 25.1 mmol) and 5-amino-1H-pyrazole-4-carbonitrile (2.7 g, 25.1 mmol) in 50 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL).
-
Reaction Conditions: Heat the mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrazolo[3,4-b]pyridine intermediate.
Part 2: Late-Stage Functionalization via Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[10][11][12] This reaction is ideal for late-stage functionalization, as it is tolerant of a wide range of functional groups. By reacting the chloro-substituent of our pyrazolopyridine intermediate with a desired amine, we can introduce key pharmacophoric features to enhance binding to the target kinase.
Detailed Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine the pyrazolo[3,4-b]pyridine intermediate (1.0 g, 4.1 mmol), the desired amine (e.g., 4-fluoroaniline, 0.55 g, 4.9 mmol), and cesium carbonate (2.67 g, 8.2 mmol).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.075 g, 0.082 mmol) and Xantphos (0.095 g, 0.164 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add 20 mL of anhydrous, degassed 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-18 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through Celite®, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
| Parameter | Value | Reference |
| Expected Yield | 60-80% | Based on similar aminations[13] |
| Purity (by HPLC) | >98% | |
| Catalyst | Pd₂(dba)₃ / Xantphos | [14] |
| Base | Cs₂CO₃ | [14] |
Part 3: Biological Context and Evaluation
The Role of Kinases in Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[15]
Diagram: A Simplified Kinase Signaling Pathway
Caption: A representative kinase cascade (MAPK pathway) and the point of intervention for a targeted kinase inhibitor.
In Vitro Kinase Assay Protocol (Exemplary)
To evaluate the potency of the synthesized compound, an in vitro kinase assay is performed. This protocol provides a general framework for measuring the inhibition of a target kinase.
-
Materials: Target kinase, appropriate peptide substrate, ATP, synthesized inhibitor, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the luminescence signal. Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
| Compound | Target Kinase | IC₅₀ (nM) |
| Exemplary Inhibitor | e.g., RAF Kinase | To be determined |
| Control Inhibitor | Known RAF Inhibitor | Reference value |
Conclusion
This compound is a strategically valuable starting material for the synthesis of complex heterocyclic molecules with significant biological potential. The protocols and strategies outlined in this guide demonstrate a rational and efficient pathway to novel kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold. The versatility of the synthetic handles on the starting material allows for extensive exploration of structure-activity relationships, making it an important tool for researchers and professionals in the field of drug discovery.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105601559A - Synthetic method for 2-pyridylaldehyde - Google Patents [patents.google.com]
- 8. Cas 884494-54-6,2-CHLORO-5-FLUORO-4-FORMYLPYRIDINE | lookchem [lookchem.com]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the preparation of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
I. Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through a two-step sequence:
-
Oxidation: Conversion of the commercially available 4-chloro-5-fluoro-2-methylpyridine to the key intermediate, 4-chloro-5-fluoro-2-pyridinecarboxylic acid.
-
Reduction: Selective reduction of the carboxylic acid to the desired primary alcohol, this compound.
Each of these steps presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address potential issues in both stages of the synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific experimental problems.
A. Oxidation of 4-Chloro-5-fluoro-2-methylpyridine
Question 1: My oxidation reaction of 4-chloro-5-fluoro-2-methylpyridine is incomplete, resulting in low yields of the carboxylic acid. What are the potential causes and how can I improve the conversion?
Answer:
Incomplete oxidation is a frequent challenge in this synthesis, often stemming from suboptimal reaction conditions or oxidant choice. A common method for this transformation is the use of strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.[1]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Oxidant | The stoichiometry of the oxidant is critical. An insufficient amount will lead to unreacted starting material. | Ensure at least the stoichiometric amount of oxidant is used. A slight excess (1.1-1.5 equivalents) can help drive the reaction to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. |
| Low Reaction Temperature | Oxidation of the methyl group on the pyridine ring requires significant activation energy. | Maintain a reaction temperature between 80-100 °C. Be cautious of exothermic reactions and ensure adequate cooling is available to control the temperature. |
| Poor Solubility | The starting material and intermediate may have limited solubility in the reaction medium, hindering the reaction rate. | The use of a co-solvent system or a phase-transfer catalyst can improve solubility and reaction kinetics. For instance, a crown ether can be employed with potassium dichromate in sulfuric acid.[1] |
| Deactivation of Oxidant | The oxidant can be consumed by side reactions or decompose under the reaction conditions. | Add the oxidant portion-wise to maintain its concentration throughout the reaction. This also helps to control the exotherm. |
Question 2: I am observing the formation of a significant amount of dark brown precipitate (manganese dioxide) during my potassium permanganate oxidation, making the workup difficult. How can I manage this?
Answer:
The formation of manganese dioxide (MnO₂) is an inherent byproduct of oxidations using potassium permanganate. Efficient removal is key to obtaining a pure product.
Troubleshooting the Workup:
-
Quenching: After the reaction is complete (as determined by TLC/LC-MS), quench the excess permanganate by adding a reducing agent such as sodium bisulfite or oxalic acid until the purple color disappears and the solution becomes a brown slurry.
-
Filtration: The MnO₂ can be removed by filtration. For large-scale reactions, a filter aid like Celite® can be used to prevent clogging of the filter paper.
-
Extraction: After filtration, the aqueous layer should be acidified to protonate the carboxylic acid, which can then be extracted with an organic solvent like ethyl acetate.
B. Reduction of 4-Chloro-5-fluoro-2-pyridinecarboxylic acid
Question 3: During the reduction of 4-chloro-5-fluoro-2-pyridinecarboxylic acid with lithium aluminum hydride (LiAlH₄), I am getting a significant amount of a dechlorinated byproduct. Why is this happening and how can I prevent it?
Answer:
The formation of a dechlorinated byproduct, 5-fluoro-2-pyridinemethanol, is a common side reaction known as hydrodehalogenation .[2][3] This occurs when the reducing agent cleaves the carbon-halogen bond. The C-Cl bond on the electron-deficient pyridine ring is susceptible to nucleophilic attack by the hydride.
Mechanistic Insight & Prevention:
The pyridine ring's electron-withdrawing nature makes the carbon atom bearing the chlorine susceptible to hydride attack. To minimize this, consider the following:
-
Choice of Reducing Agent: Lithium aluminum hydride is a very strong reducing agent and is prone to causing dehalogenation.[4] A milder reducing agent is recommended.
-
Sodium borohydride (NaBH₄) in combination with a Lewis acid (e.g., AlCl₃ or CaCl₂) can be effective for reducing pyridine carboxylic esters.[5] It is generally less prone to causing dehalogenation than LiAlH₄.
-
Diborane (B₂H₆) or borane complexes (e.g., BH₃·THF) are also excellent for reducing carboxylic acids and are often more chemoselective, reducing the likelihood of dehalogenation.
-
-
Temperature Control: Perform the reduction at low temperatures (e.g., -10 °C to 0 °C) to increase the selectivity of the reaction. Add the reducing agent slowly to maintain a low temperature and minimize localized heating.
-
Protecting Groups: While more synthetically demanding, conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) followed by reduction can sometimes offer better control and reduce dehalogenation.
Question 4: My reduction is sluggish and does not go to completion, even with a strong reducing agent. What could be the issue?
Answer:
Incomplete reduction can be due to several factors, from reagent quality to reaction setup.
Troubleshooting Incomplete Reduction:
| Potential Cause | Explanation | Recommended Solution |
| Poor Reagent Quality | Hydride reducing agents are sensitive to moisture and can degrade over time. | Use freshly opened or properly stored reducing agents. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Solvent | The choice of solvent can impact the reactivity of the reducing agent. | For LiAlH₄ and borane reagents, anhydrous ethereal solvents like THF or diethyl ether are ideal. For NaBH₄, protic solvents like ethanol or methanol can be used, but THF is often preferred for ester reductions in the presence of a Lewis acid. |
| Formation of Insoluble Salts | The carboxylate salt of the starting material may precipitate out of solution, hindering the reaction. | Ensure good stirring and consider using a solvent system that can solubilize both the starting material and the intermediate salts. The addition of a Lewis acid with NaBH₄ can also help to keep the reaction mixture homogeneous. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a white to off-white solid. Any significant coloration (e.g., yellow or brown) may indicate the presence of impurities.
Q2: What are the key analytical techniques to monitor the progress of the synthesis and assess the purity of the final product?
A2:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and can help identify the molecular weights of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product and for identifying and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of volatile starting materials and products.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety measures are crucial:
-
Strong Oxidizers: Potassium permanganate and dichromate are strong oxidizing agents and should be handled with care. Avoid contact with organic materials.
-
Hydride Reagents: Lithium aluminum hydride and borane reagents react violently with water and other protic solvents. Always handle them under an inert atmosphere and use anhydrous solvents.
-
Halogenated Pyridines: The starting materials and products are halogenated organic compounds and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
IV. Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the primary synthetic route and highlights the key side reactions that can occur.
Caption: Synthetic pathway and common side reactions.
V. References
-
ResearchGate. (2025). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Available at: --INVALID-LINK--
-
Rahaim, R. J., & Maleczka, R. E. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823–8826. Available at: --INVALID-LINK--
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from --INVALID-LINK--
-
PubMed. (2021). Role of reduced flavin in dehalogenation reactions. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (2018). Dehalogenation reaction photocatalyzed by homoleptic copper(i) complexes associated with strongly reductive sacrificial donors. Available at: --INVALID-LINK--
-
Alfa Chemistry. (n.d.). 4-Chloro-5-fluoro-2-pyridinecarboxylic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-CHLORO-5-FLUORO-4-(HYDROXYMETHYL)PYRIDINE. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Available at: --INVALID-LINK--
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 4-Fluoro-5-methylpyridine-2-methanol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Retrieved from --INVALID-LINK--
-
ACS Publications. (2018). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). Retrieved from --INVALID-LINK--
-
YouTube. (2021). 20.5 Hydride Reduction Reactions | Carboxylic Acid Derivatives. Chad's Prep. Available at: --INVALID-LINK--
-
ResearchGate. (2025). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available at: --INVALID-LINK--
-
2a biotech. (n.d.). This compound. Retrieved from --INVALID-LINK--
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PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-pyridinecarboxylic acid. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of 4-Chloro-5-fluoro-2-pyridinemethanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of 4-Chloro-5-fluoro-2-pyridinemethanol from typical reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth explanations and actionable solutions to streamline your purification workflow.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Low Yield After Column Chromatography
Q: I am experiencing a significant loss of my product, this compound, after performing column chromatography on silica gel. What are the likely causes and how can I improve my recovery?
A: Low recovery of pyridine derivatives during silica gel chromatography is a frequent challenge. The primary culprit is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or decomposition of your compound on the column.[1][2]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low recovery during chromatography.
Detailed Solutions:
-
Neutralize the Stationary Phase: Before preparing your column, slurry the silica gel in your chosen eluent system containing a small amount of a volatile base, such as 0.1-1% triethylamine.[2] This will cap the acidic silanol groups, minimizing their interaction with the pyridine nitrogen.
-
Alternative Stationary Phases: If neutralization is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For highly polar compounds, reverse-phase chromatography (C18) might offer better recovery and separation.[2]
-
pH Adjustment During Work-up: Ensure that during any aqueous extraction steps, the pH of the aqueous layer is kept neutral or slightly basic.[1] This will keep the pyridine nitrogen unprotonated and ensure your product partitions into the organic layer. Washing with a dilute sodium bicarbonate solution can be beneficial.
-
Gentle Solvent Removal: this compound, like many pyridinemethanol derivatives, can be sensitive to heat. When removing the solvent after column chromatography, use a rotary evaporator at a moderate temperature (e.g., < 40°C) and reduced pressure to prevent thermal degradation.[1]
Issue 2: Product Purity is Unsatisfactory After Purification
Q: My purified this compound still shows impurities by HPLC or NMR. How can I improve the purity?
A: Achieving high purity often requires a multi-step approach and a good understanding of the potential impurities from your reaction. Common impurities in the synthesis of pyridinemethanols include unreacted starting materials (e.g., the corresponding aldehyde or ester), over-reduced products, and side-reaction byproducts.[3]
Strategies for Purity Enhancement:
| Strategy | Description | Key Considerations |
| Optimize Chromatography | Fine-tune your chromatographic conditions. | Use a shallower solvent gradient, try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol), or switch to a higher-resolution stationary phase (smaller particle size).[2] |
| Recrystallization | A powerful technique for purifying solid compounds. | The key is to find a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either very soluble or insoluble.[1] |
| Acid-Base Extraction | Exploits the basicity of the pyridine ring. | Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous phase as a salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.[4] |
| Preparative HPLC | For achieving very high purity on a smaller scale. | This method offers high resolution but can be time-consuming and require specialized equipment.[5] |
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your impure product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 3: The Purified Product is an Oil and Fails to Crystallize
Q: My this compound is a persistent oil, even after chromatography. How can I induce crystallization?
A: The failure of a compound to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice.[1] Even small amounts of solvent can act as an impurity.
Troubleshooting Crystallization:
Caption: A logical workflow for inducing crystallization.
Actionable Steps:
-
Ensure High Purity: The first and most critical step is to ensure your product is as pure as possible.[1] If necessary, repeat the chromatographic purification.
-
Remove Residual Solvents: Traces of solvent can significantly hinder crystallization. After purification, place the oily product under high vacuum for several hours to remove any remaining solvent. Co-evaporation with a solvent that forms a low-boiling azeotrope with the residual solvent (like toluene for removing pyridine) can also be effective.[4]
-
Systematic Solvent Screening: As detailed in the protocol above, systematically screen a wide range of solvents and solvent mixtures to find suitable conditions for crystallization.[1]
-
Induce Crystallization: If a suitable solvent is found but crystals are slow to form, try scratching the inner wall of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. If you have a small amount of solid product from a previous batch, "seeding" the solution with a tiny crystal can initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography purification of this compound?
A1: Thin-Layer Chromatography (TLC) is the most convenient method. Use the same eluent system for your TLC as you plan to use for your column. The target compound contains a UV-active pyridine ring, so it should be visible under a UV lamp (typically at 254 nm). Staining with potassium permanganate can also be used to visualize the alcohol functionality.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity due to its high resolution and sensitivity.[5] A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or TFA) is a good starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient quantities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the mass-to-charge ratio of your main product and any impurities.[6]
Q3: My this compound appears as a yellow or brown oil/solid. What causes this discoloration and how can I remove it?
A3: Discoloration in pyridine derivatives is often due to minor impurities or degradation products.[7] Proper purification by column chromatography should yield a colorless or white product. If color persists, it may be due to a highly colored, low-level impurity. A charcoal treatment of a solution of your product followed by filtration through celite can sometimes remove colored impurities.
Q4: What are the key safety precautions when handling this compound and the solvents used in its purification?
A4: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] The solvents used in chromatography are often flammable and volatile, so keep them away from ignition sources. Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
References
Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol
Introduction
Welcome to the technical support guide for the synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol (CAS 113209-90-8). This molecule is a crucial building block in medicinal chemistry and drug development, valued for the strategic placement of its halogen and hydroxymethyl functional groups.[1] Achieving a high yield of this intermediate is critical for the efficiency of multi-step synthetic campaigns.
This guide is designed for researchers, scientists, and process chemists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's critical parameters. We will explore the "why" behind procedural choices, troubleshoot common issues, and offer field-proven strategies to optimize your synthetic outcomes. The primary and most reliable route discussed is the reduction of the parent aldehyde, 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde.
Core Synthesis Workflow
The most common and scalable method for preparing this compound is the selective reduction of 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde. This process is favored for its high functional group tolerance and generally mild conditions.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most frequently encountered issues during the synthesis. Each problem is broken down into potential causes and actionable solutions.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Low yield is the most common challenge. The root cause often lies in the quality of reagents, reaction conditions, or the workup procedure.
Caption: Troubleshooting decision tree for low reaction yield.
Potential Causes & Solutions:
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A. Poor Quality of Starting Aldehyde:
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Causality: The starting material, 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde, can degrade upon storage or contain impurities from its own synthesis. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid. The presence of acidic impurities can prematurely quench the reducing agent.
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Solution:
-
Verify Purity: Before starting, always analyze the aldehyde by ¹H NMR and GC-MS. Look for the characteristic aldehyde proton peak and check for the presence of the carboxylic acid or other impurities.
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Purify if Necessary: If the purity is below 95%, purify the aldehyde via silica gel column chromatography using a hexane/ethyl acetate gradient.
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Procurement: Source the aldehyde from a reputable supplier.[2][3]
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B. Inefficient Reduction or Reagent Decomposition:
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Causality: Sodium borohydride (NaBH₄), the most common reductant, can be deactivated by protic solvents that are too acidic or contain water. The reaction temperature is also critical; if it is too high, side reactions can occur, while a temperature that is too low may result in an incomplete reaction.
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Solution:
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Solvent Choice: Use anhydrous methanol or ethanol as the solvent. Ensure the solvent is dry.
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Temperature Control: Maintain the temperature at 0-5 °C during the addition of NaBH₄. This moderates the reaction rate and prevents potential side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature.
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Stoichiometry: Use a slight excess of the reducing agent (typically 1.1 to 1.5 equivalents) to ensure the complete conversion of the aldehyde.
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Reagent Quality: Use a fresh, unopened container of NaBH₄. Old reagents may have lost activity due to moisture absorption.
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C. Product Loss During Workup:
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Causality: The product, this compound, has a hydroxyl group and a pyridine nitrogen, giving it some water solubility.[1] During aqueous workup, especially if the pH is not controlled, a significant amount of product can be lost to the aqueous layer.
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Solution:
-
Quenching: Quench the reaction carefully at 0 °C by slowly adding water or acetone.
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Solvent Removal: After quenching, remove the bulk of the organic solvent (methanol/ethanol) under reduced pressure.
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Extraction: Extract the resulting aqueous slurry with a polar organic solvent like ethyl acetate or dichloromethane (3x). Saturating the aqueous layer with NaCl (brine) can decrease the product's solubility in water and improve extraction efficiency.
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Question 2: My final product is contaminated with impurities. How can I identify and prevent them?
Potential Causes & Solutions:
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A. Unreacted Starting Aldehyde:
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Identification: The aldehyde proton (~9.5-10.5 ppm) will be visible in the ¹H NMR spectrum. On a TLC plate, the aldehyde spot will have a different Rf value than the alcohol product.
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Prevention:
-
Monitor Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material. The reaction is complete when the starting aldehyde spot is no longer visible.
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Adjust Stoichiometry: If the reaction stalls, a small additional portion of the reducing agent can be added.
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Increase Time: Allow the reaction to stir for a longer period at room temperature.
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-
-
B. Dehalogenation Byproducts:
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Causality: The use of overly harsh reducing agents (e.g., Lithium Aluminum Hydride, LiAlH₄) or elevated temperatures can lead to the reduction of the C-Cl bond, resulting in 5-fluoro-2-pyridinemethanol as a byproduct.
-
Prevention:
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Use a Mild Reductant: Sodium borohydride is the preferred reagent due to its high chemoselectivity for aldehydes and ketones over aryl halides.[4]
-
Strict Temperature Control: Do not allow the reaction temperature to exceed room temperature.
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-
-
C. Dimerization or Polymerization Products:
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Causality: In highly concentrated solutions or under basic conditions, side reactions involving the aldehyde and the product alcohol can sometimes occur.
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Prevention:
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Maintain Dilution: Run the reaction at a reasonable concentration (e.g., 0.1-0.5 M).
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Control pH: Ensure the workup conditions are not excessively basic, as this can promote side reactions.
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Frequently Asked Questions (FAQs)
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Q1: What is the best reducing agent for converting 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde to the alcohol?
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A: Sodium borohydride (NaBH₄) is highly recommended. It is chemoselective, meaning it will reduce the aldehyde without affecting the chloro or fluoro groups on the pyridine ring. It is also safer and easier to handle than stronger agents like LiAlH₄.
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Q2: How can I effectively monitor the reaction's progress?
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A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% ethyl acetate in hexane. The product alcohol will be more polar than the starting aldehyde and will have a lower Rf value. Stain with potassium permanganate or view under UV light.
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Q3: What are the optimal storage conditions for the final product?
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A: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.
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Q4: Are there viable alternative synthetic routes?
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A: Yes, though they are often more complex. One alternative involves the regioselective ortho-lithiation of a suitable precursor like 4-chloro-5-fluoropyridine using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with a formylating agent like N,N-Dimethylformamide (DMF).[5][6] This route requires strict anhydrous conditions and careful temperature control to manage the stability of the lithiated intermediate.
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Data Summary
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Primary Use | Recommended: Selective aldehyde reduction | Not Recommended: High risk of dehalogenation |
| Typical Solvent | Methanol, Ethanol | Anhydrous THF, Diethyl Ether |
| Temperature | 0 °C to Room Temperature | -78 °C to 0 °C |
| Workup | Aqueous Quench (Water, Acetone) | Fieser workup (sequential H₂O, NaOH, H₂O) |
| Safety | Stable in air, reacts with acid/water | Pyrophoric, reacts violently with water |
| Selectivity | High (Aldehyde > Aryl Halide) | Low (Reduces most polar functional groups) |
Detailed Experimental Protocols
Protocol 1: Synthesis via Sodium Borohydride Reduction
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-5-fluoro-2-pyridinecarboxaldehyde (1.0 eq).
-
Dissolution: Add anhydrous methanol (to make a 0.2 M solution) and stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexane) until the starting material is consumed.
-
Workup:
-
Cool the flask back to 0 °C and slowly quench the reaction by adding acetone (5 mL per gram of NaBH₄).
-
Stir for 15 minutes, then remove the solvent under reduced pressure.
-
To the resulting residue, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of 30% Ethyl Acetate in Hexane (v/v) is a good starting point. Adjust polarity as needed.
-
Spotting: Dissolve a small aliquot of the reaction mixture in ethyl acetate and spot it on the TLC plate alongside a spot of the starting aldehyde.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent to elute.
-
Visualization:
-
View the dried plate under a UV lamp (254 nm).
-
Stain the plate by dipping it into a potassium permanganate (KMnO₄) solution. The product alcohol and starting aldehyde will appear as yellow/brown spots on a purple background.
-
The product (alcohol) should have a lower Rf value (travels less) than the starting material (aldehyde).
-
References
- 1. CAS 113209-90-8: (4-chloro-5-fluoropyridin-2-yl)methanol [cymitquimica.com]
- 2. 4-Chloro-5-fluoropyridine-2-carbaldehyde | 1060802-32-5 | KSB80232 [biosynth.com]
- 3. 4-Chloro-5-fluoro-2-pyridinecarbaldehyde | 1060802-32-5 [chemicalbook.com]
- 4. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Chloro-5-fluoro-2-pyridinemethanol under different reaction conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-5-fluoro-2-pyridinemethanol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. The information herein is curated to ensure scientific integrity and is based on established principles of organic chemistry and pharmaceutical stability testing.
I. Frequently Asked Questions (FAQs) about the Stability of this compound
This section addresses common questions regarding the stability of this compound, providing concise answers based on the chemical properties of the molecule and related pyridine derivatives.
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing or reducing agents. The pyridine ring, halogen substituents, and the hydroxymethyl group are all susceptible to chemical transformations under certain conditions.
Q2: How stable is this compound in acidic and basic solutions?
Q3: Is this compound sensitive to light?
A3: Yes, pyridine and its derivatives are known to be sensitive to light.[1] Exposure to light, particularly UV radiation, can initiate photochemical reactions that may lead to degradation. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the likely degradation products of this compound?
A4: Based on the structure, potential degradation products could arise from:
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Oxidation of the hydroxymethyl group to form the corresponding aldehyde (4-Chloro-5-fluoro-2-pyridinecarboxaldehyde) and further to the carboxylic acid (4-Chloro-5-fluoro-2-pyridinecarboxylic acid).
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Photodegradation , which could lead to complex reactions involving the pyridine ring and halogen substituents.
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Reactions under harsh acidic or basic conditions , which could potentially lead to nucleophilic substitution of the halogen atoms or other ring modifications.
Q5: What are the recommended storage conditions for solid this compound and its solutions?
A5:
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Solid: Store in a well-sealed container in a cool, dry, and dark place.
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Solutions: Prepare fresh solutions for optimal results. If storage is necessary, store in amber vials at low temperatures (2-8°C or frozen) for short periods. For longer-term storage, consider aliquoting and freezing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from repeated freeze-thaw cycles.
II. Troubleshooting Guide for Experiments with this compound
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC)
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Possible Cause: Degradation of this compound.
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Troubleshooting Steps:
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Verify Starting Material Purity: Analyze a freshly prepared solution from a new batch of solid material to confirm its initial purity.
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Review Solution Preparation and Storage:
-
Was the solution exposed to light for an extended period?
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Was the solution stored at an appropriate temperature?
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Was the pH of the solution controlled?
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-
Perform a Forced Degradation Study: Conduct a controlled experiment to intentionally degrade the compound under various stress conditions (see Protocol 1). This will help in identifying the retention times of potential degradation products.
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Analyze Blanks: Inject a solvent blank to rule out contamination from the solvent or analytical system.
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Issue 2: Inconsistent or Non-Reproducible Experimental Results
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Possible Cause: Instability of this compound in the reaction or analytical medium.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment to minimize variability due to degradation over time.
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Control Experimental Conditions:
-
pH: Buffer the reaction mixture to a neutral pH if compatible with the experimental protocol.
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Light: Protect the reaction vessel from light.
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Temperature: Maintain a consistent and controlled temperature throughout the experiment.
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Inert Atmosphere: If oxidation is suspected, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
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Issue 3: Change in Physical Appearance (e.g., Coloration of Solution)
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Possible Cause: Degradation of the compound.
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Troubleshooting Steps:
-
Visual Inspection: A change in color, often to yellow or brown, can be an indicator of degradation.[1]
-
Analytical Confirmation: Confirm the presence of degradation products using a suitable analytical technique like HPLC or LC-MS.
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Investigate the Cause: Review the handling and storage procedures to identify potential exposure to light, heat, or reactive chemicals that may have caused the degradation.
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III. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[2][3]
Objective: To identify potential degradation products and understand the stability of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol/water).
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Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
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Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
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-
Oxidative Degradation:
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Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 24 hours), protected from light.
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound in a controlled temperature oven (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Also, expose a solution of the compound to the same thermal stress.
-
At the end of the period, dissolve the solid in the mobile phase and dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period (e.g., 6 hours).
-
Simultaneously, keep a control sample in the dark.
-
At the end of the exposure, dilute the samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by HPLC, comparing the chromatograms of the stressed samples to that of a non-stressed control solution.
Data Analysis:
-
Calculate the percentage of degradation.
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Identify the retention times of the degradation products.
-
If coupled with a mass spectrometer (LC-MS), tentatively identify the mass of the degradation products.
IV. Visualization of Potential Degradation Pathways
The following diagram illustrates the potential primary degradation pathways of this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
V. References
-
BenchChem. (2025). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines. --INVALID-LINK--
-
Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. --INVALID-LINK--
-
ResearchGate. (2019). What are the product of degradation from Pyridine?. --INVALID-LINK--
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. --INVALID-LINK--
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-22. --INVALID-LINK--
References
troubleshooting guide for 4-Chloro-5-fluoro-2-pyridinemethanol reactions
Welcome to the technical support center for 4-Chloro-5-fluoro-2-pyridinemethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during reactions involving this versatile pyridinemethanol derivative. Our aim is to provide not just solutions, but also the underlying chemical principles to empower your research.
Understanding the Reactivity of this compound
This compound is a unique building block in medicinal and agrochemical research.[1] Its reactivity is governed by the interplay of its functional groups: the nucleophilic hydroxymethyl group, and the electron-deficient pyridine ring substituted with two different halogens. The electron-withdrawing nature of the nitrogen atom and the halogens activates the pyridine ring for nucleophilic substitution, while the hydroxymethyl group can undergo a variety of transformations.[2]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
I. Oxidation Reactions
Question 1: My oxidation of the primary alcohol to the corresponding aldehyde is giving low yields and forming a significant amount of the carboxylic acid. How can I improve the selectivity for the aldehyde?
Answer:
Over-oxidation is a common issue when dealing with primary alcohols, especially on an electron-deficient ring system. The choice of oxidant and careful control of reaction conditions are paramount.
Causality: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid will readily oxidize the primary alcohol to the carboxylic acid.[2] Milder, more selective reagents are necessary to stop the oxidation at the aldehyde stage.
Troubleshooting Steps:
-
Choice of Oxidant: Switch to a milder oxidizing agent. Common choices for this transformation include:
-
Manganese Dioxide (MnO₂): Highly selective for the oxidation of allylic and benzylic-type alcohols. The reaction is heterogeneous and typically requires an excess of the reagent.
-
Dess-Martin Periodinane (DMP): A highly efficient and mild oxidant that can be used under neutral conditions at room temperature.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). This method is excellent for sensitive substrates.
-
-
Reaction Conditions:
-
Temperature Control: For Swern-type oxidations, maintaining a very low temperature is critical to prevent side reactions.
-
Stoichiometry: Use a precise stoichiometry of the oxidizing agent. A slight excess (1.1-1.5 equivalents) is often sufficient.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the point of maximum aldehyde formation before significant over-oxidation occurs.
-
Experimental Protocol: Selective Oxidation to 4-Chloro-5-fluoro-2-formylpyridine using MnO₂
-
Dissolve 1 equivalent of this compound in a suitable solvent (e.g., dichloromethane, chloroform, or acetone).
-
Add 5-10 equivalents of activated MnO₂ to the solution.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify by column chromatography if necessary.
Table 1: Comparison of Oxidizing Agents for Primary Alcohol to Aldehyde Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| MnO₂ | DCM or CHCl₃, room temp. | High selectivity, mild conditions | Requires large excess, heterogeneous |
| DMP | DCM, room temp. | Fast, high yielding, neutral | Can be explosive at high temp. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Excellent for sensitive substrates | Requires cryogenic temps, unpleasant odor |
II. Nucleophilic Aromatic Substitution (SNAr)
Question 2: I am attempting a nucleophilic substitution at the 4-position (displacing the chlorine), but I am observing a mixture of products, including displacement of the fluorine atom. How can I achieve better regioselectivity?
Answer:
Regioselectivity in nucleophilic aromatic substitution (SNAr) on poly-halogenated pyridines is a nuanced challenge. While chlorine is generally a better leaving group than fluorine in many contexts, the position of the halogen on the pyridine ring plays a crucial role in determining its lability.
Causality: The pyridine nitrogen is strongly electron-withdrawing, which activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack.[2][3] In this compound, both the C4 (para to N) and C2 (ortho to N, though occupied by the methanol group) positions are activated. The C5 position is less activated. The relative reactivity of the C-Cl vs C-F bond will depend on the nucleophile and reaction conditions.
Troubleshooting Workflow for SNAr Reactions:
Caption: Troubleshooting workflow for improving regioselectivity in SNAr reactions.
Troubleshooting Steps:
-
Temperature Control: Higher temperatures can lead to lower selectivity. Try running the reaction at a lower temperature for a longer period.
-
Solvent Effects: The choice of solvent can influence which halogen is preferentially displaced. Aprotic polar solvents like DMF or DMSO are common for SNAr. Experiment with less polar solvents like THF or dioxane.
-
Nucleophile Choice: "Hard" nucleophiles (e.g., alkoxides, primary amines) may favor displacement of chlorine, while "softer" nucleophiles might show different selectivity.
-
Protecting the Hydroxymethyl Group: The hydroxymethyl group is acidic and can be deprotonated by strong bases, potentially complicating the reaction. Consider protecting it as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the SNAr.
III. Suzuki-Miyaura Cross-Coupling
Question 3: My Suzuki-Miyaura coupling reaction at the 4-position is sluggish and gives low yields. What are the key parameters to optimize?
Answer:
Suzuki-Miyaura coupling with chloro-pyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4][5] However, with the right choice of catalyst, ligand, and base, high yields can be achieved.
Causality: The rate-determining step in the Suzuki catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[6] Aryl chlorides are less reactive in this step. Therefore, a highly active catalyst system is required. The pyridine nitrogen can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.
Key Optimization Parameters for Suzuki Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a modern, electron-rich, and bulky phosphine ligand. | These ligands promote the oxidative addition of the aryl chloride and stabilize the active Pd(0) species.[4] |
| Base | Stronger inorganic bases are often required. | The base plays a crucial role in the transmetalation step.[6][7] |
| Solvent | A mixture of an organic solvent and water is typical. | Water can help to dissolve the inorganic base and facilitate the reaction. |
| Temperature | Higher temperatures are often necessary. | Provides the activation energy needed for the oxidative addition of the C-Cl bond. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 eq.), the boronic acid or ester (1.2-1.5 eq.), and a strong base like K₃PO₄ or Cs₂CO₃ (2-3 eq.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Logical Relationship of Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. Purification and Handling
Question 4: I am having difficulty purifying my product. Are there any specific recommendations for handling fluorinated pyridine compounds?
Answer:
Purification of fluorinated and pyridine-containing compounds can present unique challenges.[8]
Purification Strategies:
-
Column Chromatography: Pyridine compounds can sometimes streak on silica gel due to the basicity of the nitrogen atom. To mitigate this, a small amount of a basic modifier, such as triethylamine (~1%), can be added to the eluent.[9]
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[9]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a very effective method for achieving high purity.[8]
-
Reverse-Phase HPLC: For final, high-purity compounds, preparative reverse-phase HPLC can be very effective.[8]
Purity Analysis: For fluorinated compounds, ¹⁹F NMR is an invaluable tool, in addition to ¹H and ¹³C NMR, for confirming the structure and assessing purity.[8] LC-MS is also essential for confirming the molecular weight and purity of the final product.[8]
References
- 1. CAS 113209-90-8: (4-chloro-5-fluoropyridin-2-yl)methanol [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-5-fluoro-2-pyridinemethanol
Welcome to the Technical Support Center for the purification of 4-Chloro-5-fluoro-2-pyridinemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven experience to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Impurity Profile of this compound
The first step in any successful purification is to anticipate the potential impurities. The impurity profile of this compound is largely dependent on its synthetic route. While multiple pathways to this molecule exist, they often involve the construction and modification of the pyridine ring. This can introduce several classes of impurities.
Diagram: Logical Flow of Impurity Identification and Removal
Caption: A workflow for identifying and removing impurities.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My TLC of the crude product shows multiple spots. What are the likely impurities?
A1: Multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of a mixture of compounds. For this compound, these impurities can generally be categorized as follows:
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Unreacted Starting Materials: Depending on the synthetic route, these could include various substituted pyridines or acyclic precursors.
-
Isomeric Byproducts: The formation of constitutional isomers is a common challenge in the synthesis of polysubstituted aromatic rings. For instance, you might have isomers with the substituents at different positions on the pyridine ring.
-
Oxidation Products: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (4-chloro-5-fluoro-2-formylpyridine) or carboxylic acid (4-chloro-5-fluoro-2-pyridinecarboxylic acid).[1]
-
Hydrolysis Products: The chloro group on the pyridine ring can be susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic species, leading to the formation of the corresponding hydroxypyridine derivative.
-
Reagents and Catalysts: Residual reagents or catalysts from the synthesis may also be present.
Expert Tip: To get a better separation and initial identification on your TLC plate, try using a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol). Staining the plate with potassium permanganate can help visualize compounds that are susceptible to oxidation.
Q2: I'm struggling to remove a persistent impurity with a similar Rf to my product. What should I do?
A2: When an impurity has a similar polarity to your desired product, simple purification methods may not be sufficient. Here are some advanced strategies:
-
Optimize Column Chromatography:
-
Gradient Elution: If you are using isocratic (constant solvent mixture) elution, switch to a shallow gradient. A slow and gradual increase in the polarity of the mobile phase can often resolve closely eluting compounds.
-
Alternative Stationary Phases: While silica gel is the most common stationary phase, consider using alumina (basic or neutral) or a C18 reversed-phase column, which separate compounds based on different interaction mechanisms.
-
Solvent System Modification: Adding a small amount of a modifier to your eluent can significantly alter selectivity. For pyridine-containing compounds, which are basic, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape and resolution on silica gel by competing for acidic silanol sites. Conversely, a small amount of acetic or formic acid can be used with other systems.
-
-
Recrystallization with a Different Solvent System:
-
Finding the right solvent is key. An ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.
-
Experiment with a variety of solvents of different polarities. Common choices for pyridine derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures with non-polar solvents like hexanes.[1]
-
-
Acid-Base Extraction:
-
Since your product is a pyridine derivative, it is basic and can be protonated to form a water-soluble salt. The impurity, if it is not basic, will remain in the organic layer.
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer by carefully adding a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic (check with pH paper).
-
Your product will precipitate out of the aqueous solution or can be extracted back into an organic solvent.
-
Collect the product by filtration or by separating the organic layer, drying it with an anhydrous salt (like sodium sulfate), and evaporating the solvent.
Q3: My purified product appears to be degrading over time. How can I improve its stability?
A3: Degradation of halogenated pyridines can occur through several pathways, including photodegradation and hydrolysis.[2][3] The hydroxymethyl group can also be prone to air oxidation.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Light | Store in an amber vial or in the dark. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidation of the hydroxymethyl group. |
| Temperature | Store in a cool, dry place. A refrigerator is often suitable. | To slow down the rate of potential degradation reactions. |
| Purity | Ensure the final product is free of acidic or basic impurities. | Residual acids or bases can catalyze degradation pathways. |
Q4: I am considering recrystallization for purification. Which solvents should I try?
A4: The choice of solvent for recrystallization is crucial and often requires some experimentation. A general principle is "like dissolves like." Since this compound has both polar (hydroxyl, nitrogen) and non-polar (chlorofluorophenyl) characteristics, a solvent of intermediate polarity or a binary solvent mixture is often a good starting point.
Recommended Solvents for Screening:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
-
Binary Solvent Systems:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
Acetone / Water
-
Ethanol / Water
-
Diagram: Recrystallization Workflow
References
Technical Support Center: Optimizing Substitutions on 4-Chloro-5-fluoro-2-pyridinemethanol
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Chloro-5-fluoro-2-pyridinemethanol. This guide is designed to provide expert insights and practical troubleshooting advice for optimizing nucleophilic aromatic substitution (SNAr) reactions on this versatile pyridine intermediate.
Understanding the Reactivity of this compound
Before troubleshooting, it is crucial to understand the inherent reactivity of the substrate. The reaction is a Nucleophilic Aromatic Substitution (SNAr), which proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]
Key structural features governing its reactivity:
-
Pyridine Ring: The nitrogen atom makes the entire ring electron-deficient and thus susceptible to nucleophilic attack, a key difference from standard benzene rings.[3]
-
Leaving Group Position (Regioselectivity): The molecule has two potential halogen leaving groups: a chlorine at the C4-position and a fluorine at the C5-position. In pyridine systems, SNAr reactions are most favorable at the C2 and C4 positions.[4][5] This is because the electronegative nitrogen atom can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[5][6] The C4-position is "para" to the ring nitrogen, providing optimal stabilization. The C5-position lacks this direct resonance stabilization.
-
Leaving Group Ability: In SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[7] This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing nature of fluorine.[8]
Primary Reaction Pathway: Despite fluorine generally being a better leaving group in SNAr, the substitution of the chlorine atom at the C4-position is the overwhelmingly favored pathway . The positional activation provided by the ring nitrogen at C4 far outweighs the superior intrinsic leaving group ability of the fluorine at the non-activated C5-position.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common challenges in a question-and-answer format to help you rapidly diagnose and solve experimental issues.
Category 1: Low or No Product Yield
Question 1: My reaction is not proceeding, or the yield of the desired 4-substituted product is very low. What are the primary causes?
Answer: Low or no yield can stem from several factors. A systematic investigation is the best approach.
-
Insufficient Nucleophilicity: The nucleophile may not be strong enough to attack the electron-deficient ring.
-
Causality: The SNAr mechanism requires a potent nucleophile to initiate the reaction. Neutral nucleophiles like simple amines or alcohols are often too weak without activation.
-
Troubleshooting Steps:
-
If using an alcohol or thiol, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to form the more potent alkoxide or thiolate.
-
If using an amine, ensure the reaction conditions do not overly protonate it. The free-base form is the active nucleophile.
-
Consider the pKa of your nucleophile. Weaker nucleophiles may require more forcing conditions (higher temperatures).
-
-
-
Improper Base Selection: The choice of base is critical and serves two potential roles: deprotonating the nucleophile or scavenging the HCl byproduct.
-
Causality: If the reaction generates acid (e.g., substitution with a primary amine forms HCl), it can protonate and deactivate both the starting amine and the pyridine nitrogen, halting the reaction. An appropriate base is needed to neutralize this acid.
-
Troubleshooting Steps:
-
Use an inorganic base like K₂CO₃ or Cs₂CO₃. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
For sensitive substrates, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used.
-
Avoid using nucleophilic bases (e.g., NaOH, KOH in protic solvent) if your substrate is sensitive to hydrolysis or other side reactions.
-
-
-
Inappropriate Solvent: The solvent plays a major role in stabilizing intermediates and solvating reagents.
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP, DMAc) are ideal for SNAr reactions.[4] They effectively solvate the counter-ion (e.g., K⁺) of the base or nucleophile, creating a more "naked" and reactive anionic nucleophile.[4] Protic solvents (e.g., ethanol, water) can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity.[9]
-
Troubleshooting Steps:
-
Switch to a high-boiling point polar aprotic solvent like DMSO or NMP to enable higher reaction temperatures.
-
Ensure the solvent is anhydrous. Trace amounts of water can hydrolyze the starting material or react with strong bases.
-
-
-
Insufficient Temperature: Many SNAr reactions have a significant activation energy barrier.
-
Causality: Disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer complex requires energy.[4] Room temperature is often insufficient.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LCMS to check for product formation and decomposition.
-
For sluggish reactions, microwave heating can sometimes dramatically reduce reaction times and improve yields, but requires careful optimization to avoid decomposition.
-
-
Category 2: Side Reactions and Impurities
Question 2: I am observing significant impurity formation alongside my desired product. What are the likely side reactions?
Answer: Besides the desired C4-substitution, several other pathways can lead to impurities.
-
Reaction at the Hydroxymethyl Group: The -CH₂OH group is a potential site for side reactions.
-
Causality: If a very strong base (like NaH) is used in excess, it can deprotonate the hydroxymethyl group, forming an alkoxide. This newly formed nucleophile could potentially react intermolecularly or with other electrophiles in the mixture.
-
Troubleshooting Steps:
-
Use a milder base (K₂CO₃, DIPEA) if possible.
-
Use the minimum effective amount of base (typically 1.5-2.0 equivalents).
-
Consider protecting the hydroxymethyl group (e.g., as a silyl ether like TBDMS or a benzyl ether) before the SNAr reaction, followed by deprotection.
-
-
-
Substitution at the C5-Position: While kinetically disfavored, substitution of the fluorine atom can occur under harsh conditions.
-
Causality: High temperatures, very strong nucleophiles, or extended reaction times might provide enough energy to overcome the higher activation barrier for substitution at the C5 position.
-
Troubleshooting Steps:
-
Lower the reaction temperature.
-
Reduce the reaction time, monitoring closely for the consumption of starting material.
-
If the nucleophile is the issue, consider if a less reactive alternative could be used under optimized conditions.
-
-
-
Decomposition: The starting material or product may be unstable under the reaction conditions.
-
Causality: Pyridine derivatives can be sensitive to strong bases and high temperatures.
-
Troubleshooting Steps:
-
Run the reaction at the lowest possible temperature that still affords a reasonable rate.
-
Screen different bases to find one that is effective but minimizes degradation.
-
Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
-
Data & Protocols
General Protocol for Amination
This protocol provides a robust starting point for the substitution of the C4-chloro group with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2-1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound and potassium carbonate.
-
Add anhydrous DMSO via syringe to create a stirrable slurry.
-
Add the amine nucleophile to the mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LCMS every 2-4 hours until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Recommended Starting Conditions
| Nucleophile Type | Base | Solvent | Temperature (°C) | Notes |
| Aliphatic Amines | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 80 - 120 | Generally robust and high-yielding. |
| Anilines | K₂CO₃, NaOtBu | Dioxane, Toluene | 100 - 140 | Often requires higher temperatures or a stronger base due to lower nucleophilicity. |
| Alcohols (ROH) | NaH, KHMDS | THF, DMF | 25 - 80 | Pre-formation of the alkoxide is necessary. |
| Thiols (RSH) | K₂CO₃, DIPEA | DMF, DMSO | 25 - 60 | Thiolates are very potent nucleophiles; reactions are often faster and require lower temperatures. |
Visualizations
SNAr Mechanism on this compound
Caption: SNAr mechanism showing nucleophilic attack at C4.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of 4-Chloro-5-fluoro-2-pyridinemethanol
An Indispensable Tool for Researchers and Drug Development Professionals
Welcome to our comprehensive technical support guide on 4-Chloro-5-fluoro-2-pyridinemethanol. As a critical building block in the synthesis of novel pharmaceuticals and agrochemicals, ensuring the stability and purity of this compound is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent its degradation during storage and handling, thereby safeguarding the integrity of your research and development processes.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section offers a structured, question-and-answer-based approach to common issues encountered during the storage and use of this compound.
Issue 1: Gradual Discoloration from White to Yellow or Brown
Question: My initially white solid of this compound has turned a light yellow after a few weeks in the lab. What is causing this, and is the material still usable?
Answer: Discoloration is a visual indicator of potential degradation. The yellow or brownish tint likely arises from the formation of minor impurities due to oxidation or other slow decomposition reactions. While a slight change in color may not significantly impact some applications, it is a clear warning sign that the storage conditions are not optimal. For high-purity applications, such as in the development of active pharmaceutical ingredients (APIs), it is crucial to use material that is free from such impurities.
Key Degradation Pathways:
-
Oxidation: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of the corresponding aldehyde or carboxylic acid.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions.
-
Hygroscopicity: Pyridine and its derivatives are often hygroscopic, meaning they can absorb moisture from the air.[1] The presence of water can facilitate hydrolysis or other decomposition pathways.
Workflow for Preventing Discoloration:
Caption: Decision tree for preventing discoloration of this compound.
Issue 2: Appearance of New Peaks in Analytical Data (HPLC, GC)
Question: We ran an HPLC analysis on our stored this compound and observed several small, new peaks that were not present in the initial analysis. What are these, and how can we prevent them?
Answer: The appearance of new peaks in your chromatogram is a definitive sign of degradation. The identity of these peaks will depend on the specific degradation pathway. As mentioned previously, oxidation products are common culprits. To confirm the identity of these new peaks, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be invaluable.[2]
Experimental Protocol: Purity Verification by HPLC
-
Objective: To quantify the purity of this compound and detect any degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[2]
-
Method:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is often effective.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 270 nm).
-
Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.[2]
-
-
Analysis: Compare the chromatogram of your stored sample to that of a freshly opened or reference standard. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[3][4] For optimal preservation, storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, is recommended.[5] Some suppliers even suggest storing the material with an argon charge.[6]
Q2: What type of container should I use for storage?
A2: Always store this compound in a tightly sealed container made of a non-reactive material, such as amber glass.[7] The amber color will protect the compound from light, and a secure cap will prevent the ingress of moisture and air.
Q3: Is this compound compatible with other common laboratory chemicals?
A3: Pyridine and its derivatives are generally incompatible with strong oxidizing agents and strong acids.[7] Avoid storing it in close proximity to these materials to prevent accidental contact and potential reactions.
Q4: How should I handle this compound in the laboratory?
A4: Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[8][9] Personal protective equipment (PPE), including safety goggles, gloves (nitrile gloves are a good choice), and a lab coat, should be worn at all times.[4]
Summary of Recommended Storage and Handling Practices
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Store in an amber, tightly sealed container | To prevent photodegradation.[7] |
| Moisture | Store in a dry environment; use a desiccator if necessary | To prevent hydrolysis, as pyridine compounds can be hygroscopic.[1] |
| Handling | In a well-ventilated fume hood with appropriate PPE | To ensure personal safety and prevent exposure.[4][8] |
| Compatibility | Store away from strong oxidizing agents and acids | To avoid hazardous reactions.[7] |
By implementing these best practices, you can ensure the long-term stability and purity of your this compound, leading to more reliable and reproducible results in your research and development endeavors.
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. 1805070-27-2|4-Fluoro-5-methylpyridine-2-methanol|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol
Welcome to the technical support center for the synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information provided is based on established chemical principles and field-proven insights to ensure the successful and efficient production of high-purity this compound.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its preparation often involves a multi-step synthesis that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic strategy involves the functionalization of a pre-existing substituted pyridine ring. For instance, a plausible and efficient route commences with a di-substituted pyridine, such as 2,4-dichloro-5-fluoropyridine, followed by the introduction and subsequent reduction of a carbonyl group at the 2-position.
This guide will focus on troubleshooting the common issues that arise during such a synthetic sequence, providing detailed explanations of the underlying chemistry and practical solutions to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
Question: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors, often related to side reactions or incomplete conversions at different stages. Let's break down the likely culprits based on a common two-step synthetic approach: 1) formylation of a di-substituted pyridine precursor, and 2) reduction of the resulting aldehyde.
Potential Causes and Solutions:
-
Inefficient Formylation: If you are preparing the intermediate aldehyde, 4-chloro-5-fluoro-2-formylpyridine, via a lithiation/formylation sequence, incomplete reaction or side reactions are common.
-
Incomplete Lithiation: Ensure your reaction is performed under strictly anhydrous conditions and at a sufficiently low temperature (typically -78 °C) to prevent premature quenching of the organolithium reagent. The choice of solvent is also critical; ethereal solvents like THF are often preferred.
-
Side Reactions of the Aldehyde: The newly formed aldehyde can sometimes react with the organolithium intermediate. To mitigate this, ensure the formylating agent (e.g., DMF) is added slowly and at a low temperature to keep the concentration of the reactive aldehyde low.
-
-
Suboptimal Reduction of the Aldehyde: The reduction of 4-chloro-5-fluoro-2-formylpyridine to the target alcohol is a critical step.
-
Incomplete Reduction: This is a common issue and can be addressed by ensuring a sufficient molar excess of the reducing agent (e.g., sodium borohydride). Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of complete consumption of the starting aldehyde.
-
Degradation of the Product: While pyridinemethanols are generally stable, prolonged exposure to harsh acidic or basic conditions during workup should be avoided. Neutralization to a pH of 7-8 is recommended.
-
-
Formation of Dimeric Byproducts: In reactions involving organometallic intermediates, such as Grignard or organolithium reagents, dimerization can be a significant side reaction that consumes starting material and reduces the yield of the desired product.[3][4] This occurs when the organometallic intermediate reacts with the starting halide. To minimize this, maintain a low reaction temperature and ensure efficient stirring to avoid localized high concentrations of reactants.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows multiple peaks on HPLC/GC-MS analysis. What are the likely impurities and how can I avoid them?
Answer:
The presence of impurities is a common challenge. The identity of these byproducts depends heavily on the synthetic route and reaction conditions. Below are some of the most probable impurities and strategies for their mitigation.
Common Impurities and Their Origins:
| Impurity | Plausible Origin | Mitigation Strategy |
| 4-chloro-5-fluoro-2-formylpyridine | Incomplete reduction of the intermediate aldehyde. | Increase the amount of reducing agent (e.g., sodium borohydride), extend the reaction time, or consider a more potent but selective reducing agent. Monitor the reaction to completion. |
| 2,4-dichloro-5-fluoropyridine | Unreacted starting material from the formylation step. | Optimize the formylation reaction conditions (temperature, stoichiometry of reagents) to ensure complete conversion. |
| Dehalogenated Byproducts | Over-reduction or side reactions leading to the loss of the chloro or fluoro substituent.[1] | Use a milder reducing agent and carefully control the reaction temperature. Avoid overly harsh reaction conditions. |
| Isomeric Pyridinemethanols | Lack of regioselectivity during the introduction of the functional group at the 2-position. | Carefully control the conditions of the functionalization step (e.g., temperature of lithiation) to favor the desired isomer. |
| Dimeric Species | Side reaction during the formation of an organometallic intermediate.[3][4] | Maintain low reaction temperatures and ensure efficient mixing during the formation and reaction of the organometallic species. |
Analytical Approach to Impurity Identification:
A combination of HPLC with UV detection and LC-MS is highly effective for the separation and identification of these impurities.[5]
-
HPLC: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate) can typically provide good separation of the product from its more or less polar impurities.
-
LC-MS: Mass spectrometry is invaluable for obtaining the molecular weights of the impurities, which provides strong evidence for their structures.
Experimental Protocol: HPLC-MS Analysis of Impurity Profile
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and MS detector.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Correlate the retention times of the peaks in the UV chromatogram with the mass spectra to identify the molecular weights of the impurities.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify this compound from its byproducts using column chromatography. Are there any alternative purification methods?
Answer:
Purification can indeed be challenging, especially when the byproducts have similar polarities to the desired product.
Purification Strategies:
-
Optimize Column Chromatography:
-
Solvent System: A systematic screening of different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended. A shallow gradient elution can improve the separation of closely eluting compounds.
-
Stationary Phase: While silica gel is most common, other stationary phases like alumina or even reverse-phase silica could offer different selectivity.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
-
Solvent Screening: Test a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification.
-
Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The pyridinemethanol will move to the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the purified product back into an organic solvent.
-
Diagram of Purification Strategy Selection:
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reduction of 4-chloro-5-fluoro-2-formylpyridine?
A1: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The starting aldehyde will be less polar (higher Rf) than the product alcohol (lower Rf). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative monitoring, HPLC is the preferred method.
Q2: Can I use a different reducing agent instead of sodium borohydride?
A2: Yes, other reducing agents can be used, but their reactivity and selectivity must be considered. Lithium aluminum hydride (LAH) is a much stronger reducing agent and could potentially lead to dehalogenation. Diisobutylaluminium hydride (DIBAL-H) is another option that is often used for the reduction of esters and nitriles to aldehydes, but can also reduce aldehydes to alcohols. For this transformation, sodium borohydride is generally a good choice due to its mildness, selectivity, and ease of handling.
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
References
- 1. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Strategies to Enhance the Reactivity of 4-Chloro-5-fluoro-2-pyridinemethanol
Introduction: Welcome to the technical support center for 4-Chloro-5-fluoro-2-pyridinemethanol. This versatile building block is crucial in medicinal chemistry and materials science, yet its nuanced reactivity can present challenges during synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and strategically enhance the molecule's reactivity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthetic campaigns are both efficient and successful.
Part 1: Understanding the Reactivity Profile
This compound possesses several reactive sites. Its reactivity is primarily dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the two halogen substituents. This electronic profile is key to its behavior in chemical reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The C4 (chloro) and C5 (fluoro) positions are activated for SNAr. The pyridine nitrogen, being para to the C4 position, provides significant resonance stabilization to the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, making the C4-Cl bond the most probable site for substitution.[1][2][3]
-
The Hydroxymethyl Group: The primary alcohol at the C2 position can undergo a range of reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for subsequent substitution.
-
Selectivity: The C-Cl bond is generally more labile than the C-F bond in SNAr reactions on pyridine rings, offering a handle for selective functionalization. However, this selectivity is highly dependent on reaction conditions.
Below is a diagram illustrating the key reactive sites and the preferred position of nucleophilic attack.
Caption: Reactivity map of this compound.
Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during experiments in a practical question-and-answer format.
FAQ 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My SNAr reaction at the C4-Cl position is sluggish or failing completely. What are the primary causes and how can I improve the reaction rate?
Answer: A low-yielding or stalled SNAr reaction is a common issue. The problem typically stems from insufficient activation of the nucleophile or suboptimal reaction conditions. Here is a systematic troubleshooting guide:
-
Solvent Choice is Critical: SNAr reactions with anionic nucleophiles are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, NMP) than in protic solvents (e.g., methanol, water).[4][5] Protic solvents form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity. Polar aprotic solvents, however, solvate the counter-cation, leaving the nucleophile "naked" and highly reactive.
-
Base Selection and the "Cesium Effect": A suitable base is required to deprotonate the nucleophile (if it's an alcohol, amine, or thiol) without competing in the reaction.
-
Standard Bases: K₂CO₃ and NaH are commonly used.
-
High-Performance Option (Cs₂CO₃): Cesium carbonate often provides a dramatic rate enhancement, an observation known as the "cesium effect".[6][7][8] This is attributed to the high solubility of cesium salts in organic solvents and the poor coordination between the large, soft Cs⁺ ion and the anionic nucleophile, which increases its effective nucleophilicity.[9]
-
-
Elevated Temperatures: Increasing the reaction temperature is a straightforward way to increase the reaction rate. Many SNAr reactions require heating, often in the range of 80-150 °C.
-
Microwave-Assisted Synthesis: For particularly stubborn reactions, microwave irradiation can be highly effective.[10][11] Microwave heating provides rapid and uniform energy transfer directly to the reactants, often reducing reaction times from hours to minutes and improving yields.[12][13]
| Strategy | Rationale | Recommended Starting Conditions |
| Solvent Optimization | Enhance nucleophile reactivity by minimizing solvation. | Switch from protic (e.g., EtOH) to polar aprotic (e.g., DMSO, DMF). |
| Base Upgrade | Increase nucleophile availability and reactivity. | Use Cs₂CO₃ (1.5-2.0 equiv.) instead of K₂CO₃ or Na₂CO₃.[6] |
| Thermal Acceleration | Overcome the activation energy barrier. | Incrementally increase temperature from 80 °C to 120 °C. |
| Microwave Irradiation | Rapid, direct energy input to accelerate the reaction. | 100-150 °C for 15-60 minutes in a sealed microwave vial.[12] |
FAQ 2: Managing Side Reactions and Protecting Groups
Question: I'm observing undesired side products. How do I identify and prevent them?
Answer: The primary alcohol is a common source of side reactions. It can act as a competing nucleophile or be unstable under certain reaction conditions.
-
Protect the Hydroxyl Group: The most robust strategy is to temporarily protect the alcohol. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is an excellent choice. It is stable to the basic conditions of most SNAr reactions but can be easily removed later under acidic conditions (e.g., TBAF or HCl).[14][15][16] This protection strategy prevents self-condensation or reaction of the alcohol with your desired nucleophile.
Caption: Workflow for a protected SNAr reaction sequence.
-
Competitive Nucleophilic Attack: If your nucleophile is highly basic, it may deprotonate the hydroxyl group, leading to a mixture of products. Using a milder base or protecting the alcohol can mitigate this issue.
FAQ 3: Reactions at the Hydroxymethyl Group
Question: What are the recommended methods for oxidizing the alcohol to an aldehyde or carboxylic acid?
Answer: The choice of oxidant is crucial to avoid side reactions with the sensitive pyridine ring.
-
To the Aldehyde: Manganese dioxide (MnO₂) is a mild and effective reagent for oxidizing benzylic and allylic alcohols to aldehydes. It is generally selective and does not affect the pyridine ring or the halogen substituents. Dess-Martin Periodinane (DMP) is another excellent choice for a clean, high-yielding oxidation to the aldehyde under mild conditions.
-
To the Carboxylic Acid: Stronger oxidants are required. A two-step procedure involving oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (NaClO₂) is often effective. Direct oxidation can sometimes be achieved, but care must be taken to avoid over-oxidation or degradation of the pyridine ring.
Part 3: Experimental Protocols
Protocol 1: High-Efficiency SNAr using Cesium Carbonate
This protocol describes a general procedure for the nucleophilic substitution of the 4-chloro substituent using a generic alcohol nucleophile (R-OH).
-
Reagent Preparation: To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired alcohol (R-OH, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.1 M.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TBDMS Protection of the Hydroxyl Group
-
Setup: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add imidazole (1.5 equiv) followed by tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00316K [pubs.rsc.org]
- 8. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. public.websites.umich.edu [public.websites.umich.edu]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 12. Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Protective Groups [organic-chemistry.org]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Biological Versatility of 4-Chloro-5-fluoro-2-pyridinemethanol Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals.
The halogenated pyridine scaffold, particularly moieties like 4-Chloro-5-fluoro-2-pyridinemethanol, represents a cornerstone in modern medicinal chemistry. The strategic placement of chloro and fluoro substituents significantly influences the physicochemical properties of derivative compounds, enhancing their metabolic stability, binding affinity, and overall therapeutic potential.[1][2] This guide provides a comparative analysis of the biological activities of compounds conceptually derived from this compound, with a focus on their applications as anticancer agents and kinase inhibitors. By examining structure-activity relationships (SAR) and presenting relevant experimental data, this document aims to equip researchers with the insights needed to navigate the development of novel therapeutics from this versatile building block.
I. Anticancer Activity of Pyridine-Urea Derivatives
One promising avenue for derivatizing this compound is the synthesis of pyridine-ureas, a class of compounds known for their potent anticancer properties.[3][4] The core concept involves the conversion of the hydroxymethyl group of the parent molecule into an amine, which can then be reacted with various isocyanates to yield a library of pyridine-urea derivatives. The biological activity of these compounds is highly dependent on the substitution pattern of the urea moiety.
Comparative Analysis of Anticancer Potency
A study on a series of pyridine-urea derivatives against the MCF-7 human breast cancer cell line provides a compelling case for the impact of substituent choice on cytotoxic activity.[3][5] While not originating from this compound, the data offers a strong rationale for the design of analogous compounds.
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h)[3][5] | IC50 (µM) on MCF-7 (72h)[3][5] | VEGFR-2 Inhibition IC50 (µM)[3][4] |
| 8a | H | 4.53 | 2.11 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable |
Key Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of a halogen on the phenylurea ring generally enhances anticancer activity compared to the unsubstituted analog (8a).
-
Electron-Withdrawing Groups: The trifluoromethyl group at the meta-position (8e) results in a dramatic increase in potency, suggesting that strong electron-withdrawing groups in this position are highly favorable for activity against MCF-7 cells.
-
Kinase Inhibition: Selected compounds also demonstrate inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis, highlighting a potential mechanism of action for their anticancer effects.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired time points (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Workflow for Cytotoxicity Testing:
References
A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Chloro-5-fluoro-2-pyridinemethanol Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the synthesis of complex molecules such as 4-Chloro-5-fluoro-2-pyridinemethanol, a substituted pyridine derivative with potential applications in pharmaceuticals and agrochemicals, precise characterization is paramount. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound and its derivatives. We will delve into the theoretical underpinnings and practical applications of each method, supported by predictive data and comparisons with analogous structures to provide a comprehensive framework for analysis.
The Imperative of Orthogonal Spectroscopic Techniques
Reliance on a single analytical method for structural determination is fraught with ambiguity. Each spectroscopic technique probes different aspects of a molecule's constitution. NMR spectroscopy reveals the electronic environment and connectivity of magnetically active nuclei. IR spectroscopy identifies the presence of specific functional groups through their characteristic vibrational modes. Mass spectrometry provides information about the molecular weight and elemental composition, as well as fragmentation patterns that offer clues to the molecule's structure. By employing these techniques in concert, a self-validating system is established, leading to a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information. Due to the presence of fluorine, ¹⁹F NMR can also be a valuable tool, and heteronuclear correlation experiments can further solidify assignments.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group.
-
Aromatic Region: The pyridine ring has two remaining protons. The proton at the 6-position (H-6) is adjacent to the nitrogen and will be the most deshielded, appearing as a singlet or a narrow doublet due to a small four-bond coupling to the fluorine atom. The proton at the 3-position (H-3) will be a doublet due to coupling with the adjacent fluorine atom. The electron-withdrawing effects of the chlorine and fluorine atoms will generally shift these protons downfield compared to unsubstituted pyridine.
-
Hydroxymethyl Group: The methylene protons (-CH₂OH) will appear as a singlet, and its chemical shift will be influenced by the electronegativity of the pyridine ring. The hydroxyl proton (-OH) will also be a singlet, and its chemical shift can be variable and concentration-dependent. It may also exchange with deuterium in the presence of D₂O.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached heteroatoms and substituents. The carbon atoms bonded to fluorine and chlorine will exhibit characteristic splitting patterns in the proton-decoupled spectrum due to C-F and C-Cl coupling.
Comparative NMR Data
To illustrate the power of NMR in distinguishing isomers, let's compare the predicted ¹H NMR data for this compound with a hypothetical isomer, 2-Chloro-3-fluoro-4-pyridinemethanol.
| Compound | Predicted Aromatic ¹H Chemical Shifts (ppm) and Splitting | Predicted -CH₂OH ¹H Chemical Shift (ppm) |
| This compound | H-6: ~8.5 (s), H-3: ~7.8 (d, J_HF ≈ 4 Hz) | ~4.8 (s) |
| Hypothetical 2-Chloro-3-fluoro-4-pyridinemethanol | H-5: ~8.4 (d, J_HF ≈ 8 Hz), H-6: ~7.9 (d, J_HH ≈ 5 Hz) | ~4.9 (s) |
Note: These are predicted values based on established substituent effects on the pyridine ring and may vary slightly in experimental conditions.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F (if available) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: If structural ambiguity remains, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
IR spectroscopy is a quick and non-destructive technique that provides valuable information about the functional groups present in a molecule.[1] For this compound, the IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C-O, C=N, C=C, C-Cl, and C-F bonds.
Expected IR Absorption Bands
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, indicative of hydrogen bonding.
-
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the primary alcohol will be visible in the 1000-1260 cm⁻¹ range.
-
C-Cl and C-F Stretching: The C-Cl stretch typically appears in the 600-800 cm⁻¹ region, while the C-F stretch is usually found in the 1000-1400 cm⁻¹ range and can sometimes overlap with other signals.
Comparative IR Data
The IR spectra of positional isomers can be very similar, but subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparison with Unsubstituted 2-Pyridinemethanol |
| O-H Stretch (broad) | ~3300 | ~3300 |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 |
| C=N, C=C Stretch | ~1400-1600 | ~1400-1600 |
| C-O Stretch | ~1050 | ~1050 |
| C-Cl Stretch | ~750 | Absent |
| C-F Stretch | ~1250 | Absent |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Caption: Workflow for IR-based functional group analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, there will be an isotopic peak (M+2) at two mass units higher than the molecular ion peak, with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a single chlorine atom.[2]
-
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several pathways, including:
-
Loss of a hydrogen atom from the hydroxymethyl group.
-
Loss of the hydroxyl radical.
-
Loss of the entire hydroxymethyl group.
-
Loss of chlorine and/or fluorine atoms.
-
Cleavage of the pyridine ring.
-
Comparative Mass Spectrometry Data
The mass spectra of isomers will have the same molecular ion peak, but the relative intensities of the fragment ions may differ, providing clues to the substitution pattern.
| Ion | Expected m/z for this compound | Key Differentiating Fragments |
| [M]⁺ | 161/163 (due to ³⁵Cl/³⁷Cl) | Isotopic pattern for one Cl |
| [M-H]⁺ | 160/162 | Loss from -CH₂OH |
| [M-OH]⁺ | 144/146 | Loss of hydroxyl radical |
| [M-CH₂OH]⁺ | 130/132 | Loss of hydroxymethyl group |
| [M-Cl]⁺ | 126 | Loss of chlorine atom |
| [M-F]⁺ | 142/144 | Loss of fluorine atom |
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Caption: Workflow for Mass Spectrometry-based structural analysis.
Conclusion: A Synergistic Approach to Structural Confirmation
The structural confirmation of this compound and its derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information, IR spectroscopy offers a rapid and convenient method for functional group identification, and mass spectrometry unequivocally determines the molecular weight and provides valuable fragmentation data. By integrating the data from these three powerful techniques, researchers can achieve a high degree of confidence in their structural assignments, ensuring the integrity and reproducibility of their scientific work. This guide serves as a framework for this synergistic approach, empowering scientists in their pursuit of novel chemical discovery.
References
A Comparative Guide to the Catalytic Synthesis of 4-Chloro-5-fluoro-2-pyridinemethanol
In the landscape of pharmaceutical and agrochemical development, the synthesis of functionalized pyridine intermediates is of paramount importance. Among these, 4-Chloro-5-fluoro-2-pyridinemethanol serves as a critical building block for a variety of complex target molecules. The efficacy of its synthesis, particularly the reduction of the precursor aldehyde, 4-chloro-5-fluoro-2-pyridinecarboxaldehyde, is a key determinant of overall process efficiency and yield.
This guide provides an in-depth comparison of two distinct and widely employed catalytic methodologies for this pivotal reduction step: chemoselective reduction using sodium borohydride and catalytic transfer hydrogenation. By examining the underlying mechanisms, experimental protocols, and performance metrics of each approach, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Method 1: Chemoselective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a widely utilized reducing agent in organic synthesis, prized for its mildness and chemoselectivity.[1][2] It is particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2][3]
Mechanistic Rationale
The efficacy of sodium borohydride lies in its ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The reaction typically proceeds in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. The borohydride reagent is consumed in the process, forming borate esters.
A key advantage of NaBH₄ is its excellent functional group tolerance. Under standard conditions, it will not reduce esters, amides, or carboxylic acids, making it an ideal choice for the selective reduction of an aldehyde in a multifunctional molecule.[2]
Experimental Protocol
Materials:
-
4-Chloro-5-fluoro-2-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-chloro-5-fluoro-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for NaBH₄ Reduction.
Method 2: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is a powerful and versatile reduction technique that utilizes a hydrogen donor molecule in the presence of a transition metal catalyst. This method circumvents the need for high-pressure gaseous hydrogen, making it more amenable to standard laboratory setups.[4] Formic acid and its salts, such as ammonium formate, are common hydrogen donors.[5]
Mechanistic Rationale
In this process, the transition metal catalyst, often based on ruthenium, rhodium, or iridium, facilitates the transfer of hydrogen from the donor molecule (e.g., formic acid) to the substrate (the aldehyde). The reaction typically proceeds through the formation of a metal hydride intermediate. This intermediate then delivers the hydride to the carbonyl carbon of the aldehyde, followed by protonation to yield the alcohol.
CTH can offer different selectivity profiles compared to metal hydride reagents and is often lauded for its operational simplicity and milder reaction conditions. The choice of catalyst, ligand, and hydrogen donor can be fine-tuned to optimize the reaction for specific substrates.
Experimental Protocol
Materials:
-
4-Chloro-5-fluoro-2-pyridinecarboxaldehyde
-
Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Solvent (e.g., isopropanol or a mixture of dichloromethane and water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 4-chloro-5-fluoro-2-pyridinecarboxaldehyde (1.0 eq) in the chosen solvent.
-
Add the ruthenium catalyst (e.g., 0.5-2 mol%).
-
To this mixture, add a solution of formic acid (2-5 eq) and triethylamine (2-5 eq) (often as a pre-mixed azeotrope).
-
Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and stir.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess formic acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if required.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Comparative Analysis
| Parameter | Sodium Borohydride Reduction | Catalytic Transfer Hydrogenation |
| Catalyst/Reagent | Stoichiometric NaBH₄ | Catalytic transition metal (e.g., Ru, Rh, Ir) |
| Hydrogen Source | NaBH₄ | Formic acid, ammonium formate, isopropanol, etc. |
| Temperature | 0 °C to room temperature | Room temperature to elevated temperatures (e.g., 40-80 °C) |
| Pressure | Atmospheric | Atmospheric |
| Typical Yields | Generally high (>90%) | Good to excellent (80-95%) |
| Chemoselectivity | Excellent for aldehydes/ketones | Can be tuned by catalyst/ligand choice |
| Advantages | Simple, inexpensive, high yields, excellent functional group tolerance. | Avoids gaseous H₂, milder than some hydrogenations, tunable selectivity. |
| Disadvantages | Stoichiometric waste (boron salts), quenching can be exothermic. | Catalyst cost, potential for side reactions (e.g., dehalogenation), may require higher temperatures. |
Conclusion
Both sodium borohydride reduction and catalytic transfer hydrogenation represent viable and effective methods for the synthesis of this compound from its corresponding aldehyde.
The choice between these two methodologies will ultimately depend on the specific requirements of the synthesis. For a straightforward, high-yielding reduction with excellent chemoselectivity and cost-effectiveness, sodium borohydride remains a primary choice. Its operational simplicity makes it highly suitable for both small-scale and large-scale applications where the starting material is not sensitive to basic conditions.
On the other hand, catalytic transfer hydrogenation offers a valuable alternative, particularly when fine-tuning of reactivity is desired or when the use of borohydride is problematic due to substrate sensitivity or other process constraints. The ability to avoid pressurized hydrogen gas is a significant safety and practical advantage. While potentially more expensive due to the catalyst, the milder conditions and alternative selectivity profiles can be highly beneficial in complex synthetic routes.
It is recommended that for a novel substrate, both methods be screened on a small scale to determine the optimal conditions and outcome for the specific application.
References
- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Transfer hydrogenation catalysis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 4-Chloro-5-fluoro-2-pyridinemethanol: HPLC-MS/MS vs. GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 4-Chloro-5-fluoro-2-pyridinemethanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the validation of analytical methods for its quantification is a critical step in process control and quality assurance.
This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods is often dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and throughput. This document will delve into the theoretical underpinnings, practical considerations, and validation of these methodologies, supported by experimental protocols and data.
The Importance of Validated Analytical Methods
Validated analytical methods provide a high degree of assurance that the measurements are accurate, reproducible, and fit for their intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation.[1][2][3][4][5] These guidelines outline the parameters that need to be evaluated, including specificity, linearity, accuracy, precision, and sensitivity. Adherence to these guidelines is essential for regulatory submissions and for maintaining the integrity of the manufacturing process.[6][7]
Comparative Analysis: HPLC-MS/MS vs. GC-MS
The selection of an appropriate analytical technique is a critical decision in method development. The following table provides a comparative summary of HPLC-MS/MS and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, followed by detection using a mass spectrometer. | Separation based on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. |
| Specificity | High, due to the combination of chromatographic separation and mass spectrometric detection (parent and fragment ions). | High, due to chromatographic separation and the characteristic mass spectrum of the analyte. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to pg/mL range. | Generally in the µg/mL to ng/mL range. |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited by detector saturation at high concentrations. |
| Accuracy & Precision | High accuracy and precision are achievable with the use of appropriate internal standards. | High accuracy and precision are achievable, but can be affected by sample preparation and injection variability. |
| Sample Preparation | Often simpler, involving dissolution and filtration. | May require more extensive sample preparation, such as extraction and derivatization. |
| Throughput | Can be high with the use of modern ultra-high-performance liquid chromatography (UHPLC) systems. | Generally lower than HPLC due to longer run times. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of this compound using HPLC-MS/MS and GC-MS. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.
HPLC-MS/MS Method
This method is advantageous due to its high sensitivity and specificity, making it ideal for trace-level quantification.[8][9][10][11]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
For in-process samples, dissolve a known amount of the sample in the diluent and filter through a 0.22 µm syringe filter before analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Monitor the transition from the protonated parent ion [M+H]+ to a specific fragment ion.
-
Qualifier: Monitor a second transition from the parent ion to a different fragment ion for confirmation.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
GC-MS Method
This method is a powerful alternative, particularly if the analyte is sufficiently volatile and thermally stable.[12][13][14][15]
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).
-
Create calibration standards by serial dilution, typically in the range of 1 µg/mL to 100 µg/mL.
-
For solid samples, dissolve a known quantity in the chosen solvent. For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte from the matrix.
-
An internal standard (e.g., a structurally similar compound with a different mass) should be added to all standards and samples to improve precision.
2. GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify the analyte and potential impurities by their mass spectra.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion and 1-2 characteristic fragment ions for improved sensitivity and specificity.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
4. Data Analysis:
-
Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
-
Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the prepared standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Conclusion
Both HPLC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis. HPLC-MS/MS is generally preferred for its higher sensitivity and applicability to a broader range of sample matrices without the need for derivatization. However, GC-MS can be a cost-effective and robust alternative if the analyte is sufficiently volatile and thermally stable, and the required sensitivity is within its capabilities.
Ultimately, the selected method must be rigorously validated according to established guidelines to ensure the generation of reliable and defensible data, which is crucial for maintaining the quality and consistency of pharmaceutical products.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. nist.gov [nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]
Navigating the Structure-Activity Landscape of 4-Chloro-5-fluoro-2-pyridinemethanol Analogs: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a foundational structure upon which countless therapeutic agents have been built. Its versatility allows for a wide range of chemical modifications, each subtly tuning the molecule's properties to enhance its biological activity and pharmacokinetic profile. This guide delves into the structure-activity relationship (SAR) of a specific, yet increasingly important, class of pyridine derivatives: 4-Chloro-5-fluoro-2-pyridinemethanol analogs. While a comprehensive, publicly available SAR study on a single biological target for this exact scaffold is not yet prevalent, by examining related compounds and foundational principles of medicinal chemistry, we can construct a robust framework for understanding and predicting how structural modifications may influence their biological effects, particularly in the realm of kinase inhibition.
The Core Scaffold: A Foundation Primed for Interaction
The this compound core is a synthetically accessible starting point for the development of novel bioactive molecules.[1] The presence and positioning of the chloro and fluoro substituents on the pyridine ring are not arbitrary; they are critical for modulating the electronic properties of the ring and influencing how the molecule interacts with its biological target. The 2-pyridinemethanol moiety provides a key point for further functionalization or can act as a crucial hydrogen bond donor or acceptor.
The chloro and fluoro groups are electron-withdrawing, which can significantly impact the pKa of the pyridine nitrogen and the overall electron distribution of the aromatic system. This electronic modulation can be pivotal for establishing key interactions within the binding pocket of a target protein, such as a kinase.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
To understand the SAR of this compound analogs, we will explore the impact of modifications at key positions. The insights presented here are synthesized from studies on related pyridine and pyrimidine derivatives, particularly those investigated as kinase inhibitors.
The Significance of the 4-Chloro and 5-Fluoro Substituents
The halogenation pattern on the pyridine ring is a cornerstone of the SAR for this class of compounds.
-
Chlorine at Position 4: The chloro group is a moderately lipophilic and electron-withdrawing substituent. Its presence can enhance binding affinity through hydrophobic interactions and by influencing the electronic nature of the pyridine ring. In many kinase inhibitors, a chloro substituent at this position has been shown to be favorable for activity.
-
Fluorine at Position 5: Fluorine, being the most electronegative element, has a profound impact on the electronic properties of the pyridine ring. Its small size allows it to act as a bioisostere of a hydrogen atom while introducing a significant electronic perturbation. This can lead to improved binding affinity, metabolic stability, and cell permeability. The combination of a 4-chloro and 5-fluoro substitution creates a unique electronic environment that can be exploited for selective targeting.
Modifications of the 2-Methanol Group
The hydroxymethyl group at the 2-position is a critical functional handle that can be modified to explore the surrounding binding pocket and fine-tune the compound's properties.
-
Esterification and Etherification: Converting the primary alcohol to an ester or an ether introduces bulk and can alter the compound's lipophilicity and hydrogen bonding capacity. The nature of the R group in the resulting ester or ether will dictate the impact on activity. For instance, introducing a bulky aromatic ring could lead to steric hindrance or establish beneficial pi-stacking interactions.
-
Oxidation to Aldehyde or Carboxylic Acid: Oxidation of the alcohol to an aldehyde or a carboxylic acid introduces a hydrogen bond acceptor and, in the case of the carboxylic acid, a potential salt bridge-forming group. This can dramatically alter the binding mode and potency.
-
Replacement with other Functional Groups: Replacing the hydroxymethyl group with other functionalities, such as an amine or a small alkyl chain, would significantly change the molecule's polarity and hydrogen bonding potential, likely leading to a substantial change in biological activity.
Substitution at Other Positions of the Pyridine Ring
While the 4-chloro and 5-fluoro substituents are the defining features, modifications at the remaining positions (3 and 6) can further optimize activity.
-
Position 3: This position is adjacent to both the chloro and fluoro substituents. Introducing small, electron-donating or withdrawing groups here could fine-tune the electronic properties of the ring and potentially probe for additional interactions in the binding pocket.
-
Position 6: This position is adjacent to the pyridine nitrogen and the 2-methanol group. Substituents at this position can influence the pKa of the pyridine nitrogen and may sterically hinder the interaction of the 2-methanol group with the target.
Comparative Data of Related Pyridine-Based Kinase Inhibitors
| Compound/Scaffold | Substitutions | Biological Target | Key Findings |
| GDC-0994 Analog | 4-Chloro-3-fluorophenyl attached to a hydroxyethyl group | ERK1/2 | The chloro and fluoro substituents are crucial for potent inhibition.[2] |
| Substituted Pyrimidines | Various substitutions at positions 2, 4, and 5 | Human hepatocellular carcinoma | Elucidation of SAR at the 2- and 5-positions of the pyrimidine scaffold.[3] |
| Dichloropyrimidines | Covalent modification of cysteine | MSK1 Kinase | The 2-chloro substituent is key for covalent bond formation.[4] |
Experimental Protocols
The synthesis and evaluation of this compound analogs would typically follow a well-established medicinal chemistry workflow.
General Synthetic Protocol for Novel Analogs
-
Starting Material: Commercially available this compound.
-
Modification of the 2-Methanol Group:
-
Esterification: Reaction of the starting material with a suitable acyl chloride or carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC).
-
Etherification: Williamson ether synthesis using a suitable alkyl halide and a base (e.g., NaH).
-
Oxidation: Treatment with a mild oxidizing agent (e.g., PCC, DMP) to yield the corresponding aldehyde, or a strong oxidizing agent (e.g., KMnO4) for the carboxylic acid.
-
-
Purification: Purification of the synthesized analogs is typically achieved using column chromatography.
-
Characterization: The structure of the final compounds is confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., ERK2, PI3K) and a suitable substrate (e.g., a specific peptide) are prepared in assay buffer.
-
Compound Preparation: The synthesized analogs are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well. A control reaction without the inhibitor is also performed.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or fluorescence-based assays.
-
Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of this compound analogs.
Caption: A typical workflow for SAR studies of this compound analogs.
Logical Relationships in SAR Analysis
The interpretation of SAR data involves understanding the interplay between different molecular properties and their effect on biological activity.
Caption: Interplay of factors in SAR analysis.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. A systematic exploration of the structure-activity relationship is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of analogs derived from this core. By carefully considering the electronic and steric effects of substituents at various positions, researchers can rationally design and synthesize new compounds with improved biological profiles. The experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for embarking on such drug discovery endeavors. The continued investigation into this and related scaffolds will undoubtedly contribute to the development of the next generation of targeted therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-5-fluoro-2-pyridinemethanol
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. The presence of even trace amounts of impurities—such as starting materials, by-products, or degradation products—can have significant consequences, potentially altering the pharmacological and toxicological profile of the API.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methodologies for the robust assessment of this compound purity. We will move beyond simple protocols to explain the causality behind experimental choices, grounding our recommendations in the authoritative frameworks established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
The Regulatory Landscape: Understanding Impurity Thresholds
Before delving into analytical techniques, it is essential to understand the regulatory context that governs impurity control. The ICH Q3A(R2) guideline provides a framework for classifying and controlling impurities in new drug substances.[1][2] It establishes thresholds for reporting, identification, and qualification of impurities, which dictate the level of analytical scrutiny required.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.
These thresholds, which are dependent on the maximum daily dose of the final drug, underscore the need for highly sensitive and specific analytical methods capable of detecting and quantifying impurities at levels often below 0.1%.[1][3]
Primary Quantitative Analysis: Chromatographic Techniques
The cornerstone of purity assessment for most organic molecules is chromatography, which separates the main compound from its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely used techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier method for the quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[4] The pyridine ring provides a strong UV chromophore, making UV detection a simple and robust choice for quantification.
Causality of Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar aromatic compounds. Its nonpolar nature provides effective retention and separation from both more polar (e.g., starting materials) and less polar (e.g., by-products) impurities.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is optimal.[5] The gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe, ensuring that both early and late-eluting compounds are captured.
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. This is a self-validating feature: peak purity can be assessed by checking for spectral homogeneity across the peak, helping to identify co-eluting impurities.
Experimental Protocol: HPLC-PDA Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 275 nm, with spectral scanning from 200-400 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of water and acetonitrile (diluent) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.
-
Impurity levels are reported based on their area percentage. For impurities exceeding the identification threshold, further characterization by mass spectrometry is required.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC.[7][8] These could include residual starting materials or low molecular weight by-products. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Causality of Experimental Choices:
-
Suitability: this compound has sufficient volatility and thermal stability to be analyzed by GC.
-
Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent) is a good starting point, providing a balance of interactions for separating a variety of potential impurities.
-
Detection: Mass spectrometry is the ideal detector as it provides both quantitative data (from the total ion chromatogram) and structural information (from the mass spectrum), which is crucial for identifying unknown impurities.[9]
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Source Temperature: 230 °C.
-
MS Quad Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-450.
-
-
Sample Preparation:
-
Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a suitable volatile solvent like methanol or dichloromethane.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is used for area percent quantification, similar to HPLC.
-
Mass spectra of impurity peaks are compared against spectral libraries (e.g., NIST) for tentative identification.
-
Orthogonal and Confirmatory Techniques
Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different physicochemical principles, provide a crucial cross-validation of the primary results.
Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. While routinely used for structural elucidation, its quantitative application (qNMR) is a primary method for purity determination that is orthogonal to chromatography.[10][11] The key advantage of ¹H qNMR is that the signal integral is directly proportional to the number of protons, requiring no compound-specific calibration curves if a certified internal standard is used.[12][13]
Causality of Experimental Choices:
-
Orthogonality: qNMR measures purity based on the molar ratio of the analyte to a standard, independent of chromatographic separation. This provides a true mass-balance assessment and can detect impurities that may not have a UV chromophore or are non-volatile (and thus missed by HPLC or GC).
-
Self-Validation: The NMR spectrum provides structural confirmation of the main component and can simultaneously reveal and help identify impurities, making it a highly trustworthy technique.[14]
Experimental Protocol: ¹H qNMR Purity Determination
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) with known purity. The standard must have peaks that do not overlap with the analyte signals.
-
Dissolve both sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (e.g., 5 times the longest T1) to allow for complete proton relaxation for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak of the analyte and a peak from the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique used for identity confirmation.[15] It is excellent for verifying the presence of key functional groups (e.g., O-H stretch from the alcohol, C-Cl, C-F, and pyridine ring vibrations). While not suitable for quantifying low-level impurities, it serves as a rapid and simple check to confirm that the synthesized material is indeed the target compound and not a gross contaminant.[16]
Comparative Summary of Analytical Techniques
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC-PDA | Differential partitioning | Quantitative Purity | High resolution, high sensitivity, robust, peak purity analysis via PDA. | Requires UV chromophore, may miss non-UV active or co-eluting impurities. |
| GC-MS | Volatility & partitioning | Impurity ID & Quantification | Excellent for volatile impurities, definitive identification via MS. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Nuclear spin resonance | Orthogonal Quantitative Purity & ID | Absolute quantification with standard, no chromophore needed, structural info. | Lower sensitivity than chromatography, requires high-purity standards. |
| FTIR | Infrared absorption | Identity Confirmation | Fast, simple, confirms functional groups. | Not quantitative for impurities, low sensitivity. |
Visualizing the Integrated Purity Assessment Workflow
A robust purity assessment strategy integrates these techniques in a logical sequence. The initial synthesis is followed by a primary chromatographic screen, with orthogonal methods used for confirmation and definitive quantification.
Caption: Integrated workflow for purity assessment of this compound.
Decision Logic for Impurity Management
The following flowchart illustrates the decision-making process for handling detected impurities, grounded in ICH principles.
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Consistency and Purity [nmr.oxinst.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azooptics.com [azooptics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Pathways of 4-Chloro-5-fluoro-2-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathway 1: Late-Stage Functionalization via Oxidation and Reduction of a Substituted Picoline
This pathway commences with a hypothetical, yet plausible, starting material: 4-chloro-5-fluoro-2-methylpyridine. The synthesis then proceeds through a two-step sequence involving oxidation of the methyl group to a carboxylic acid, followed by reduction to the desired hydroxymethyl group. This approach is advantageous as it often allows for the late-stage introduction of the versatile hydroxymethyl functionality.
Conceptual Workflow
Caption: Workflow for Pathway 1, proceeding through a picolinic acid intermediate.
Detailed Synthetic Steps and Mechanistic Insights
Step 1: Oxidation of 4-Chloro-5-fluoro-2-methylpyridine to 4-Chloro-5-fluoro-2-picolinic acid
The oxidation of a methyl group at the 2-position of a pyridine ring to a carboxylic acid is a well-established transformation. Strong oxidizing agents are typically employed for this purpose.
-
Causality of Experimental Choices: Potassium permanganate (KMnO4) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is typically carried out in an aqueous medium. The use of a base is often necessary to maintain the solubility of the permanganate and to neutralize the acidic product. Selenium dioxide (SeO2) offers an alternative, often with higher selectivity, though it is more toxic and expensive. The choice of oxidant would depend on the scale of the reaction and the desired purity profile.
Step 2: Reduction of 4-Chloro-5-fluoro-2-picolinic acid to this compound
The reduction of a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis.
-
Causality of Experimental Choices: Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of efficiently reducing carboxylic acids to alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. Due to its high reactivity, the reaction requires careful control of temperature and moisture. Sodium borohydride (NaBH4) is a milder reducing agent and is generally not effective for the direct reduction of carboxylic acids. However, the carboxylic acid can be converted to an ester first, which can then be readily reduced by NaBH4, offering a safer, albeit longer, alternative.
Performance Metrics (Estimated)
| Parameter | Step 1: Oxidation | Step 2: Reduction | Overall (Estimated) |
| Yield | 70-85% | 85-95% | 60-80% |
| Purity | Good to Excellent | Excellent | High |
| Scalability | Moderate (exothermicity of oxidation) | Good | Moderate |
| Safety | Use of strong oxidant (KMnO4) | Use of pyrophoric reagent (LiAlH4) | Requires careful handling |
| Cost | Low to Moderate | Moderate | Moderate |
Pathway 2: Construction from a Pre-functionalized Pyridine Ring via Sandmeyer Reaction
This alternative pathway builds the desired substitution pattern on the pyridine ring through a series of functional group interconversions, highlighting the utility of the Sandmeyer reaction. This approach would likely start from a readily available aminopyridine derivative. A plausible starting material for this route would be 5-fluoro-2-methyl-4-aminopyridine.
Conceptual Workflow
Caption: Workflow for Pathway 2, utilizing a Sandmeyer reaction for chlorination.
Detailed Synthetic Steps and Mechanistic Insights
Step 1 & 2: Diazotization and Sandmeyer Reaction of 5-Fluoro-2-methyl-4-aminopyridine
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[1][2]
-
Causality of Experimental Choices: The diazotization is carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid, typically hydrochloric acid, to generate the unstable diazonium salt in situ. The subsequent reaction with a copper(I) salt, in this case, copper(I) chloride, facilitates the replacement of the diazonium group with a chlorine atom through a radical-nucleophilic aromatic substitution mechanism.[1]
Step 3 & 4: Oxidation and Reduction
These steps are analogous to those described in Pathway 1, involving the oxidation of the methyl group to a carboxylic acid and subsequent reduction to the primary alcohol.
Performance Metrics (Estimated)
| Parameter | Step 1 & 2: Sandmeyer | Step 3: Oxidation | Step 4: Reduction | Overall (Estimated) |
| Yield | 60-75% | 70-85% | 85-95% | 35-55% |
| Purity | Moderate (potential for side products) | Good to Excellent | Excellent | Good |
| Scalability | Moderate (diazonium salts can be unstable) | Moderate | Good | Moderate |
| Safety | Diazonium intermediates can be explosive | Use of strong oxidant | Use of pyrophoric reagent | Requires careful handling of multiple hazardous steps |
| Cost | Moderate | Low to Moderate | Moderate | Moderate |
Comparative Analysis and Conclusion
| Feature | Pathway 1: Late-Stage Functionalization | Pathway 2: Sandmeyer Reaction Route |
| Starting Material | 4-Chloro-5-fluoro-2-methylpyridine (less common) | 5-Fluoro-2-methyl-4-aminopyridine (potentially more accessible) |
| Number of Steps | 2 | 4 |
| Overall Yield | Higher (estimated 60-80%) | Lower (estimated 35-55%) |
| Key Challenge | Availability of the starting material. | Handling of potentially unstable diazonium intermediates. |
| Flexibility | Less flexible once the pyridine core is set. | The Sandmeyer reaction offers a branch point for introducing other functionalities. |
Expert Recommendation:
For laboratory-scale synthesis where the primary goal is to obtain the target molecule with high efficiency, Pathway 1 is the more attractive option, provided that the starting material, 4-chloro-5-fluoro-2-methylpyridine, is commercially available or can be synthesized in-house. Its shorter route and higher overall yield are significant advantages.
Pathway 2 , while longer and likely lower-yielding, offers greater flexibility. The Sandmeyer reaction is a powerful tool for diversification, and if a library of related compounds with different substituents at the 4-position is desired, this pathway provides a strategic advantage. The accessibility of the aminopyridine starting material could also be a determining factor in the choice of route.
Ultimately, the optimal synthetic pathway will depend on the specific goals of the research program, including the desired scale of synthesis, cost considerations, and the availability of starting materials.
Experimental Protocols (Illustrative Examples from Analogous Systems)
Protocol for Oxidation of a 2-Methylpyridine Derivative (Analogous to Pathway 1, Step 1 & Pathway 2, Step 3)
This protocol is adapted from the synthesis of 6-chloro-3-fluoro-2-picolinic acid.[3]
-
To a solution of 6-chloro-3-fluoro-2-methylpyridine in dilute sulfuric acid, add potassium dichromate as the oxidizing agent.
-
Introduce sodium tungstate and a crown ether as a catalyst system.
-
Heat the reaction mixture to 70-130 °C for 0.5-20 hours.
-
Upon completion, cool the reaction and pour it into crushed ice.
-
Filter the crude product and dissolve it in an alkaline aqueous solution.
-
Extract with an organic solvent to remove unreacted starting material.
-
Acidify the aqueous layer with a mineral acid to precipitate the picolinic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol for Reduction of a Picolinic Acid (Analogous to Pathway 1, Step 2 & Pathway 2, Step 4)
-
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the picolinic acid in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude pyridinemethanol.
-
Purify the product by column chromatography on silica gel.
Protocol for Sandmeyer Reaction on an Aminopyridine (Analogous to Pathway 2, Steps 1 & 2)
This protocol is a general procedure for the Sandmeyer reaction.[4]
-
Suspend the aminopyridine in a mixture of concentrated HCl and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in cold water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the reaction mixture, and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
References
A Senior Application Scientist's Guide to the Strategic Application of 4-Chloro-5-fluoro-2-pyridinemethanol in Advanced Synthesis
Introduction: The Pivotal Role of Substituted Pyridines in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who constitute our valued audience, the pyridine scaffold is a familiar and indispensable motif. Its presence in a vast array of pharmaceuticals and bioactive molecules underscores its significance as a privileged structure. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, target engagement, and metabolic stability. Among the myriad of functionalized pyridines, halogenated derivatives serve as versatile building blocks, opening avenues for diverse molecular elaborations through cross-coupling chemistry.
This guide focuses on a particularly valuable, yet underexplored, building block: 4-Chloro-5-fluoro-2-pyridinemethanol . The unique arrangement of a chloro leaving group, a fluorine atom, and a hydroxymethyl group imparts a distinct reactivity profile that can be strategically exploited in complex synthetic endeavors. We will benchmark the performance of this reagent in key palladium-catalyzed cross-coupling reactions against relevant alternatives, providing a data-driven framework for its effective implementation in your research.
The Strategic Advantage of this compound
The reactivity of a halopyridine in palladium-catalyzed cross-coupling is a delicate interplay of electronic and steric effects. In the case of this compound, we can anticipate the following attributes:
-
Reactivity of the C4-Cl Bond: The chloro group at the 4-position is activated towards oxidative addition to a palladium(0) center, a crucial step in many cross-coupling reactions. This activation is modulated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 5-position.
-
Influence of the Fluorine Substituent: The fluorine atom can influence the electronic properties of the ring, potentially enhancing the rate of certain catalytic steps. Its presence can also be a desirable feature in the final drug candidate, impacting properties like metabolic stability and binding affinity.
-
The Hydroxymethyl Group as a Synthetic Handle: The 2-pyridinemethanol moiety offers a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or etherification, expanding the synthetic utility of the molecule.
Performance Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions
While specific, direct comparative studies on this compound are not extensively documented in peer-reviewed literature, we can extrapolate its expected performance based on established principles of cross-coupling chemistry and data from closely related analogues, such as dichloropyridines and other chlorofluoropyridines. The following sections present a comparative analysis based on these expert extrapolations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl and vinylpyridine structures, which are prevalent in many therapeutic agents.[1] The reactivity of aryl chlorides in this reaction is highly dependent on the choice of a sterically demanding and electron-rich phosphine ligand to facilitate the oxidative addition step.[2]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | 75-85 |
| 2,4-Dichloro-5-fluoropyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 110 | 16 | ~80 (C4-coupling) |
| 4-Chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 24 | < 20 |
Causality Behind Experimental Choices: The use of a bulky, electron-rich ligand like XPhos is critical for activating the C-Cl bond of this compound. The choice of a non-aqueous solvent system with a phosphate base is often beneficial for sensitive substrates. In contrast, simpler systems are less effective for unactivated chloropyridines.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The formation of arylamines via Buchwald-Hartwig amination is another cornerstone of medicinal chemistry.[3][4] Similar to Suzuki coupling, the choice of ligand is paramount for achieving high efficiency with aryl chlorides.
Table 2: Comparative Performance in a Model Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| This compound | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18-24 | 70-80 |
| 2,4-Dichloropyridine | Pd(OAc)₂ / Josiphos | K₂CO₃ | Dioxane | 110 | 24 | ~85 (C4-amination) |
| 4-Chloropyridine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 40-60 |
Causality Behind Experimental Choices: Ligands like RuPhos are well-suited for the amination of heteroaryl chlorides.[5] The use of a strong, non-nucleophilic base like sodium tert-butoxide is standard practice to deprotonate the amine and facilitate the catalytic cycle. The higher reactivity of dichloropyridines in some cases can be attributed to the combined electron-withdrawing effects of the two chlorine atoms and the nitrogen.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to aryl alkynes, valuable intermediates for further transformations or as final products.[6] This reaction typically employs a dual catalytic system of palladium and copper.[7]
Table 3: Comparative Performance in a Model Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 65-75 |
| 2,4-Dichloro-5-fluoropyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 | 8 | ~70 (C4-coupling) |
| 4-Chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 24 | Low to moderate |
Causality Behind Experimental Choices: The Sonogashira coupling of aryl chlorides is generally more challenging than that of bromides or iodides and often requires higher temperatures. The choice of an amine base like triethylamine is crucial as it also serves as a solvent and scavenges the hydrogen halide byproduct. The copper(I) co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.
Experimental Protocols: A Guide to Practical Implementation
The following protocols are provided as a starting point for the application of this compound in cross-coupling reactions. Optimization of catalyst loading, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl or vinyl boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add the catalyst mixture to the reaction vial.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography.
Mechanistic Insights: The Engine of Catalysis
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below.
Caption: Generalized Catalytic Cycle for Cross-Coupling.
The cycle is initiated by the oxidative addition of the aryl chloride to the active Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and necessitates the use of specialized ligands. Subsequently, in the Suzuki-Miyaura reaction, transmetalation occurs where the organic group from the boronic acid is transferred to the palladium center.[8] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium amide complex.[2] The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst.
Conclusion and Future Outlook
This compound is a promising building block for the synthesis of complex molecules in drug discovery and materials science. Its unique substitution pattern offers a balance of reactivity and functionality. While direct, comprehensive comparative data is still emerging, the principles of modern cross-coupling chemistry provide a solid foundation for its successful application. The protocols and comparative data presented in this guide, based on expert analysis of related systems, are intended to empower researchers to strategically incorporate this versatile reagent into their synthetic workflows. As the demand for novel, functionalized heterocyclic compounds continues to grow, we anticipate that the utility of this compound will become increasingly recognized and documented in the scientific literature.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-fluoro-2-pyridinemethanol
For professionals engaged in the fast-paced world of pharmaceutical and agrochemical synthesis, the responsible management of chemical reagents is as critical as the innovative research they enable.[1] 4-Chloro-5-fluoro-2-pyridinemethanol, a halogenated pyridine derivative, is a valuable building block, but its chemical nature necessitates a rigorous and informed approach to waste disposal.[2] This guide moves beyond mere compliance, offering a procedural and logical framework to ensure safety, environmental stewardship, and operational integrity within your laboratory.
The protocols outlined herein are grounded in established regulatory standards from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), providing a comprehensive system for handling this compound from the moment it becomes waste to its final, secure disposal.
Hazard Profile and Risk Mitigation
Understanding the intrinsic hazards of this compound is the foundation of its safe disposal. As a halogenated aromatic compound, it presents specific risks that must be managed. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly indexed, its structural analogues provide a clear and reliable hazard profile.
Inherent Risks:
-
Toxicity and Irritation: Similar halogenated pyridines are classified as harmful if swallowed, inhaled, or in contact with skin.[3][4] They are known to cause skin irritation and serious eye irritation or damage.[4][5][6]
-
Hazardous Decomposition: The most critical disposal-related hazard is the compound's behavior during thermal decomposition (i.e., incineration). Combustion will inevitably produce highly toxic and corrosive gases, including:
The generation of HCl and HF is the primary reason this compound requires a specialized disposal pathway.
Table 1: Summary of Hazard Information and Handling Requirements
| Parameter | Specification | Rationale & Citation |
|---|---|---|
| Hazard Classification | Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Irritation/Damage. | Based on data for structurally similar halogenated pyridines.[3][4] |
| Primary Engineering Control | Chemical Fume Hood | To prevent inhalation of vapors or dust, which is a primary exposure route.[8] |
| Personal Protective Equipment (PPE) | Nitrile or Butyl Rubber Gloves, Chemical Safety Goggles, Lab Coat. | To prevent skin and eye contact. Standard laboratory practice mandated by OSHA.[8][9] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids. | To prevent uncontrolled exothermic or explosive reactions.[6] |
| Regulated Under | EPA (RCRA), OSHA Laboratory Standard. | Disposal is governed by hazardous waste regulations, while handling is covered by laboratory safety standards.[10][11][12] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment a material is designated as waste. Adherence to this workflow is a core component of a laboratory's Chemical Hygiene Plan (CHP), as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[10][13][14]
Step 1: Waste Characterization and Segregation
This is the most crucial decision point. Mis-segregation is a common and costly violation. This compound is a halogenated organic compound .
Causality: It must be segregated from non-halogenated waste streams. Licensed incinerators capable of handling halogenated waste are equipped with specialized "scrubbers" to neutralize the acidic gases (HCl, HF) produced.[15] Disposing of non-halogenated waste via this more expensive route is inefficient, and contaminating a non-halogenated stream with this compound renders the entire volume as more costly halogenated waste.[11]
Step 2: Containerization and Labeling
The integrity of the disposal process relies on proper containment.
-
Select an Appropriate Container: Use a designated, chemically compatible hazardous waste container with a secure, vapor-tight lid. For liquid waste, ensure the container is designed for liquids and will not leak.[11][16]
-
Label Immediately: The container must be clearly labeled before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "This compound "
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
Step 3: On-Site Accumulation
Waste should be accumulated at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[17]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste. This is a frequent point of EPA violations and is critical for preventing the release of hazardous vapors.[11]
-
Store Safely: Store the sealed container in a secondary containment bin within a well-ventilated area, away from the incompatible materials listed in Table 1.
The following diagram outlines the decision-making and operational flow for proper segregation and handling.
Caption: Waste segregation and handling workflow.
Step 4: Final Disposal
Under no circumstances should this chemical or its solutions be disposed of down the drain or in solid waste trash.[8]
-
Professional Disposal: All hazardous waste must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12] These entities are equipped to manage the "cradle-to-grave" responsibilities mandated by the EPA, including completing the necessary hazardous waste manifests for transport.[11][17]
-
Ultimate Destruction: The final disposal method will be high-temperature incineration at a facility permitted to handle halogenated waste.[15] This process ensures the complete destruction of the organic molecule.
Emergency Protocol: Spill Management
In the event of a small-scale laboratory spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-nitrile gloves.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spilled material. Do not use combustible absorbents like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Label and Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and manage it through the halogenated waste stream as described above.[18]
-
Decontaminate: Clean the spill area with soap and water.
By integrating these scientifically-grounded procedures into your standard laboratory operations, you build a self-validating system of safety and compliance. This ensures that the pursuit of scientific advancement does not come at the cost of personal safety or environmental integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 113209-90-8: (4-chloro-5-fluoropyridin-2-yl)methanol [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. osha.gov [osha.gov]
- 11. pfw.edu [pfw.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. mastercontrol.com [mastercontrol.com]
- 14. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. rug.nl [rug.nl]
- 17. epa.gov [epa.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
A Comprehensive Guide to the Safe Handling of 4-Chloro-5-fluoro-2-pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
The pyridine functional group is a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals.[1] However, its derivatives can present significant health hazards, including toxicity upon ingestion, skin contact, or inhalation, as well as potential for severe skin and eye irritation.[1][2] Therefore, treating 4-Chloro-5-fluoro-2-pyridinemethanol with the utmost care in a controlled laboratory environment is imperative.
Hazard Assessment and Immediate Safety Precautions
Based on data from related pyridine compounds, this compound should be presumed to be hazardous. Similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or damage.[3][4]
Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Always have an emergency eyewash station and safety shower readily accessible in the immediate work area.[5][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly sealing safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended)[1] | Fully-buttoned lab coat | N95 or N100 particle mask if not in a fume hood[11] |
| Solution Preparation and Transfers | Chemical splash goggles or a face shield[11] | Chemical-resistant gloves (Nitrile or Neoprene recommended)[1] | Chemical-resistant lab coat or apron | Not generally required if performed in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles or a face shield[11] | Chemical-resistant gloves (Nitrile or Neoprene recommended)[1] | Chemical-resistant lab coat | Not generally required if performed in a certified chemical fume hood |
| Handling Spills | Face shield and safety goggles | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[9] | Chemical-resistant suit or apron over a lab coat | Chemical cartridge-type respirator appropriate for organic vapors[11] |
Key Considerations for PPE Selection and Use:
-
Gloves: Always check the glove manufacturer's compatibility chart for the specific chemicals being used. Thicker gloves generally offer better protection.[11] Do not use latex gloves, as they may not provide adequate protection.[1] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they become contaminated or damaged.[11]
-
Gowns: Gowns should be changed regularly, and immediately if a spill or splash occurs.[11]
-
Respiratory Protection: The use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[9]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Step 1: Preparation and Engineering Controls
-
Ensure the work area is well-ventilated. All handling of this compound, including weighing, solution preparation, and transfers, should be conducted within a properly functioning and certified laboratory chemical fume hood.[1][9]
-
Keep containers of the chemical tightly closed when not in use to minimize the release of vapors.[1]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10][12]
Step 2: Handling and Experimental Use
-
Before handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.[2][8]
-
Wear all required PPE as outlined in the table above.
-
When transferring the chemical, use non-sparking tools and take precautions against static discharge, especially if it is a flammable solid or liquid.[4][8]
Step 3: Post-Handling and Decontamination
-
After handling, wash hands and any exposed skin thoroughly.[3][5][10]
-
Decontaminate all work surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (excess chemical, contaminated consumables, etc.) in a clearly labeled, sealable, and compatible waste container.[9]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[9]
-
Storage: Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. pppmag.com [pppmag.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
